Product packaging for Empagliflozin-d4(Cat. No.:)

Empagliflozin-d4

Cat. No.: B1157258
M. Wt: 454.9
InChI Key: OBWASQILIWPZMG-CPTKLOLCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Empagliflozin-d4 is a deuterium-labeled analog of the selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, Empagliflozin. Its primary application is serving as an internal standard in bioanalytical methods, significantly improving the accuracy and reliability of quantitative mass spectrometric analyses. Utilizing a stable isotope-labeled internal standard like this compound is critical for compensating for variability in sample preparation and ionization efficiency during liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to highly reproducible pharmacokinetic data. This compound is specifically designed for the quantification of Empagliflozin in biological matrices such as rat and human plasma. In validated analytical methods, this compound is used to simultaneously estimate Empagliflozin concentration alongside other antidiabetic agents like Linagliptin and Metformin, demonstrating its utility in complex, multi-analyte assays. The deuterium label provides a consistent mass difference, allowing for clear differentiation from the native compound and minimizing analytical interference. This compound is an essential tool for researchers conducting drug metabolism and pharmacokinetics (DMPK) studies, therapeutic drug monitoring, and other investigations requiring precise measurement of Empagliflozin levels.

Properties

Molecular Formula

C23H23D4ClO7

Molecular Weight

454.9

InChI Key

OBWASQILIWPZMG-CPTKLOLCSA-N

Appearance

Assay:≥99% deuterated forms (d1-d4)A solid

Synonyms

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol-d4

Origin of Product

United States

Foundational & Exploratory

Empagliflozin-d4: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a detailed plausible synthesis protocol for Empagliflozin-d4. This deuterated analog of Empagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, serves as a crucial internal standard for its quantification in biological matrices during pharmacokinetic and metabolic studies.[1][2]

Core Chemical Properties

This compound is a stable, isotopically labeled form of Empagliflozin where four hydrogen atoms on the phenyl ring of the phenoxy group have been replaced with deuterium. This substitution results in a higher molecular weight, allowing for its distinct detection in mass spectrometry-based analytical methods.

PropertyValueReferences
Chemical Name (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol[3][4]
Synonyms (1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl-d4]methyl]phenyl]-D-glucitol, BI 10773-d4[]
CAS Number 2749293-95-4[4]
Molecular Formula C₂₃H₂₃D₄ClO₇[]
Molecular Weight 454.93 g/mol []
Physical Appearance White to off-white solid[]
Solubility Soluble in DMSO and Methanol[]
Purity ≥95% (HPLC), ≥98% atom D[]
Storage Store at -20°C under an inert atmosphere[]

Synthesis of this compound: A Plausible Experimental Protocol

Diagram of the Plausible Synthesis Workflow

Empagliflozin_d4_Synthesis cluster_0 Step 1: Synthesis of Deuterated Intermediate cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction of Ketone cluster_3 Step 4: Glycosylation cluster_4 Step 5: Deprotection and Reduction A Phenol-d6 C Mitsunobu Reaction A->C B (S)-3-Hydroxytetrahydrofuran B->C D (S)-3-(Phenoxy-d5)tetrahydrofuran C->D G Friedel-Crafts Acylation D->G E 2-Chloro-5-iodobenzoic acid F Acyl Chloride Formation E->F F->G H (2-Chloro-5-iodophenyl)(4-((S)-tetrahydrofuran-3-yloxy-d5)phenyl)methanone G->H I Reduction H->I J (S)-4-(5-Iodo-2-chlorobenzyl)phenyl-d5 3-tetrahydrofuranyl ether I->J L Lithiation & Coupling J->L K 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone K->L M Protected this compound Intermediate L->M N Deprotection & Reduction M->N O This compound N->O

Caption: Plausible synthetic workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of (S)-3-(Phenoxy-d5)tetrahydrofuran

  • Materials: Phenol-d6, (S)-3-Hydroxytetrahydrofuran, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), and dry Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of Phenol-d6 and (S)-3-Hydroxytetrahydrofuran in dry THF at 0°C under an inert atmosphere (e.g., Argon or Nitrogen), add PPh₃.

    • Slowly add DIAD dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (S)-3-(Phenoxy-d5)tetrahydrofuran.

Step 2: Friedel-Crafts Acylation

  • Materials: (S)-3-(Phenoxy-d5)tetrahydrofuran, 2-Chloro-5-iodobenzoic acid, Oxalyl chloride or Thionyl chloride, and a Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃), and a suitable solvent (e.g., Dichloromethane, DCM).

  • Procedure:

    • Convert 2-Chloro-5-iodobenzoic acid to its acyl chloride by reacting with oxalyl chloride or thionyl chloride in the presence of a catalytic amount of Dimethylformamide (DMF).

    • In a separate flask, dissolve (S)-3-(Phenoxy-d5)tetrahydrofuran in dry DCM and cool to 0°C.

    • Slowly add the Lewis acid (AlCl₃) to the solution.

    • Add the freshly prepared acyl chloride dropwise to the reaction mixture at 0°C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting ketone by recrystallization or column chromatography.

Step 3: Reduction of the Ketone

  • Materials: The ketone from Step 2, a reducing agent (e.g., Triethylsilane, Et₃SiH), a Lewis acid (e.g., Boron trifluoride etherate, BF₃·OEt₂), and a suitable solvent (e.g., Acetonitrile/DCM mixture).

  • Procedure:

    • Dissolve the ketone in a mixture of acetonitrile and DCM.

    • Cool the solution to a low temperature (e.g., -40°C).

    • Add the reducing agent (Et₃SiH) followed by the slow addition of the Lewis acid (BF₃·OEt₂).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

Step 4: Glycosylation

  • Materials: The product from Step 3, 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone, a strong base (e.g., n-Butyllithium, n-BuLi), and dry THF.

  • Procedure:

    • Dissolve the aryl iodide from Step 3 in dry THF and cool to a very low temperature (e.g., -78°C) under an inert atmosphere.

    • Slowly add n-BuLi to perform a lithium-halogen exchange.

    • In a separate flask, dissolve 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone in dry THF and cool to -78°C.

    • Slowly add the lithiated aryl species to the gluconolactone solution.

    • Stir the reaction at -78°C for a few hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product, dry the organic phase, and concentrate under reduced pressure.

Step 5: Deprotection and Final Reduction

  • Materials: The crude product from Step 4, Methanolic HCl, Triethylsilane (Et₃SiH), and a Lewis acid (e.g., Aluminum chloride, AlCl₃).

  • Procedure:

    • Treat the crude product from the previous step with methanolic HCl to remove the silyl protecting groups and form a methoxy acetal.

    • After removal of the methanol, dissolve the residue in a suitable solvent mixture (e.g., DCM/Acetonitrile).

    • Cool the solution to a low temperature (e.g., -40°C) and add Et₃SiH followed by AlCl₃.

    • Allow the reaction to proceed to completion.

    • Quench the reaction and work up as described in previous reduction steps.

    • The final product, this compound, can be purified by preparative High-Performance Liquid Chromatography (HPLC) or crystallization to achieve high purity.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the absence of proton signals in the deuterated positions.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Conclusion

This compound is an indispensable tool in the development and clinical assessment of Empagliflozin. The synthesis, while multi-stepped, can be achieved through established organic chemistry methodologies. The provided protocol offers a detailed and plausible pathway for its preparation, enabling researchers to obtain this critical internal standard for their analytical needs.

References

An In-Depth Technical Guide to the Mechanism of Action of Empagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empagliflozin is a potent, orally available, and highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2] It is a member of the gliflozin class of drugs used in the management of type 2 diabetes mellitus (T2DM).[3][4] While this guide focuses on Empagliflozin, the deuterated form, Empagliflozin-d4, shares the same core mechanism of action.[] The deuterium labeling is primarily utilized as an internal standard for pharmacokinetic analyses and does not alter the pharmacological target or its direct effects.[] Empagliflozin's mechanism is independent of insulin, making it an effective therapeutic agent regardless of β-cell function or insulin resistance.[3][6][7] Beyond its primary role in glycemic control, Empagliflozin has demonstrated significant benefits in reducing cardiovascular mortality and morbidity, which are attributed to its multifaceted physiological effects.[8][9][10]

Core Mechanism of Action: SGLT2 Inhibition

The primary therapeutic action of Empagliflozin is the competitive inhibition of SGLT2 in the kidneys.[6][7] SGLT2 is a high-capacity, low-affinity transport protein located almost exclusively in the apical membrane of the S1 segment of the proximal convoluted tubules.[11][12] It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[2][7][13]

By selectively blocking SGLT2, Empagliflozin prevents this reabsorption, leading to a significant increase in urinary glucose excretion (glucosuria).[3][6] This process lowers the renal threshold for glucose and directly reduces plasma glucose levels.[6] For instance, daily doses of 10 mg and 25 mg of Empagliflozin can increase urinary glucose excretion by approximately 64 grams and 78 grams per day, respectively, in patients with T2DM.[3] This loss of glucose translates to a caloric deficit, contributing to weight loss.[7][14]

cluster_1 Pharmacological Intervention Filtrate Glomerular Filtrate (contains Glucose & Na+) SGLT2 SGLT2 Transporter Filtrate->SGLT2 Cell Tubule Epithelial Cell Blood Peritubular Capillary (Bloodstream) Cell->Blood Empagliflozin Empagliflozin Empagliflozin->SGLT2 Inhibition SGLT2->Cell

Caption: Empagliflozin inhibits the SGLT2 transporter in the renal proximal tubule.

Quantitative Pharmacological Data

Empagliflozin's efficacy is underscored by its high potency and selectivity for SGLT2 over other sodium-glucose co-transporters, particularly SGLT1, which is primarily found in the small intestine and the distal part of the proximal tubule.[12][15] This high selectivity minimizes off-target effects, such as gastrointestinal side effects associated with SGLT1 inhibition.[16]

ParameterValueSpeciesNotes
IC₅₀ for SGLT2 3.1 nM[]HumanThe half-maximal inhibitory concentration, indicating high potency.
Selectivity (SGLT2 vs. SGLT1) >2500-fold[16]HumanEmpagliflozin has one of the highest selectivity ratios among SGLT2 inhibitors.[1][16][17]
Terminal Half-life (t½) 10.3 - 18.8 hours[4][18]HumanSupports once-daily oral administration.[13][19]
Time to Peak Plasma (Tₘₐₓ) ~1.3 - 3.0 hours[18][19]HumanRapidly absorbed after oral administration.
HbA1c Reduction -0.59% to -0.82%[9][20]HumanClinically significant reduction in glycated hemoglobin compared to placebo.
Body Weight Reduction -2.1 to -2.5 kg[9]HumanConsistent weight loss observed across clinical trials.
Systolic Blood Pressure Reduction -2.9 to -8.39 mmHg[9][21][22]HumanSignificant reduction in blood pressure without a compensatory increase in heart rate.[23]

Downstream Physiological Effects

The primary action of SGLT2 inhibition initiates a cascade of beneficial secondary effects that contribute to Empagliflozin's cardiorenal protective outcomes.

  • Hemodynamic Effects : The induced glucosuria leads to osmotic diuresis and natriuresis (excretion of sodium).[3][24] This reduces intravascular volume, which in turn lowers cardiac preload and afterload.[6][24] The sustained reduction in blood pressure is a key outcome of this hemodynamic shift.[22][23][25]

  • Metabolic Shift : By promoting the loss of glucose, the body is prompted to utilize alternative energy sources.[14] There is an observed increase in glucagon and a shift towards fat oxidation and the production of ketone bodies.[14] These ketones can serve as an efficient alternative fuel for the heart and kidneys, potentially improving myocardial and renal function.[24]

  • Renoprotective Effects : SGLT2 inhibition reduces the single-nephron glomerular filtration rate by restoring tubuloglomerular feedback.[6] This alleviates glomerular hyperfiltration, a key driver of diabetic kidney disease progression, thereby offering long-term renal protection.[6]

A Empagliflozin Inhibits SGLT2 B Increased Urinary Glucose Excretion (Glucosuria) A->B C Increased Urinary Sodium Excretion (Natriuresis) A->C D Caloric Loss B->D H Lowered Blood Glucose B->H E Osmotic Diuresis C->E I Reduced Intraglomerular Pressure C->I F Body Weight Reduction D->F G Blood Pressure Reduction E->G E->I K Cardiovascular Risk Reduction G->K J Improved Glycemic Control (↓ HbA1c) H->J L Renal Protection I->L

Caption: Logical flow of the physiological consequences of SGLT2 inhibition by Empagliflozin.

Experimental Protocols

Key Experiment: In Vitro SGLT2 Inhibition Assay

Determining the potency (IC₅₀) and selectivity of compounds like Empagliflozin is crucial. A common method is a cell-based glucose uptake assay using a non-metabolizable, radiolabeled glucose analog like ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG) or a fluorescent analog like 2-NBDG.[1][26][27]

Objective: To quantify the inhibitory effect of Empagliflozin on SGLT2-mediated glucose transport in a cell line overexpressing human SGLT2 (hSGLT2).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected to overexpress hSGLT2 are cultured to confluence in 96-well plates.[1]

  • Preparation: Prior to the assay, the cell culture medium is removed, and cells are washed twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer containing sodium.[26]

  • Compound Incubation: Cells are pre-incubated for 15-30 minutes at 37°C with KRH buffer containing various concentrations of Empagliflozin (or other test compounds). Control wells receive only the vehicle (e.g., DMSO).[26]

  • Glucose Uptake Initiation: The assay is initiated by adding KRH buffer containing ¹⁴C-AMG (or 2-NBDG) to each well.[26][28] To determine non-specific uptake, a control set of wells is incubated with a high concentration of non-labeled D-glucose.[26]

  • Incubation: The plate is incubated for 30-60 minutes at 37°C to allow for transporter-mediated uptake of the labeled glucose analog.[26]

  • Termination of Uptake: The uptake reaction is stopped by rapidly aspirating the solution and washing the cells three times with ice-cold, sodium-free KRH buffer (choline chloride is substituted for NaCl).[26]

  • Quantification:

    • For ¹⁴C-AMG: Cells are lysed, and a scintillation cocktail is added. The radioactivity in each well is measured using a scintillation counter, which is proportional to the amount of glucose analog taken up.[28]

    • For 2-NBDG: Fluorescence is measured using a plate reader (excitation ~485 nm, emission ~535 nm).[26][27]

  • Data Analysis: The percentage of inhibition at each Empagliflozin concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic dose-response curve.

A 1. Culture hSGLT2-expressing cells in 96-well plate B 2. Wash cells with Na+-containing buffer A->B C 3. Pre-incubate with varying concentrations of Empagliflozin B->C D 4. Add labeled glucose analog (e.g., ¹⁴C-AMG) C->D E 5. Incubate at 37°C to allow uptake D->E F 6. Stop uptake by washing with ice-cold Na+-free buffer E->F G 7. Lyse cells and quantify label uptake (e.g., scintillation counting) F->G H 8. Calculate % Inhibition and determine IC₅₀ G->H

Caption: Standard experimental workflow for an in vitro SGLT2 inhibition assay.

References

Empagliflozin-d4: An Essential Tool in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Empagliflozin-d4, a deuterated analog of the sodium-glucose co-transporter 2 (SGLT2) inhibitor empagliflozin, serves a critical role in modern bioanalytical research. Its primary application lies in its use as an internal standard (IS) for the quantitative analysis of empagliflozin in biological matrices, most notably human plasma.[1][2] The structural modification, wherein four hydrogen atoms are replaced by deuterium, renders it chemically almost identical to empagliflozin but with a distinct molecular weight. This key difference allows for its differentiation in mass spectrometry-based assays, ensuring accurate and precise quantification of the parent drug.

This technical guide provides a comprehensive overview of the application of this compound in research, with a focus on its use in validated bioanalytical methods, supported by detailed experimental protocols and quantitative data.

Core Application: Internal Standard in Bioanalytical Methods

The central function of this compound is to act as an internal standard in pharmacokinetic and bioequivalence studies of empagliflozin.[1][2] In these studies, a known concentration of this compound is spiked into biological samples (e.g., plasma) containing unknown concentrations of empagliflozin. During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analytical signal of empagliflozin to that of this compound, researchers can correct for variability in sample extraction and instrument response, leading to highly reliable and reproducible results.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the predominant analytical technique for these assays, offering high sensitivity, selectivity, and speed.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated UPLC-MS/MS method for the determination of empagliflozin in human plasma using this compound as an internal standard.

Table 1: Chromatographic Conditions

ParameterValue
ColumnSynergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm), 2.5 µm
Mobile PhaseMethanol: 0.2% Formic Acid (75:25, v/v)
Flow Rate0.3 µL/min
Injection VolumeNot Specified
Run TimeNot Specified

Source: Indian Journal of Pharmaceutical Education and Research, 2024[1]

Table 2: Mass Spectrometry Parameters

ParameterEmpagliflozinThis compound (IS)
Ionization ModeNot SpecifiedNot Specified
Capillary Voltage4.00 kV4.00 kV
Cone Gas Flow50 L/hr50 L/hr
Desolvation Gas Flow800 L/hr800 L/hr
Mass Transition (m/z)Not SpecifiedNot Specified

Source: Indian Journal of Pharmaceutical Education and Research, 2024[1]

Table 3: Method Validation Parameters

ParameterValue
Linearity Range2–1000 ng/mL
Correlation Coefficient (r)>0.9998
Lower Limit of Quantification (LLOQ)2 ng/mL
Intra-day Precision (% CV)Within acceptance criteria
Inter-day Precision (% CV)Within acceptance criteria
Accuracy (% Recovery)Within acceptance criteria

Source: Asian Journal of Pharmaceutics, 2021[3]

Experimental Protocols

A detailed methodology for a typical bioanalytical assay using this compound is outlined below.

Preparation of Standard and Internal Standard Solutions
  • Empagliflozin Stock Solution: Prepare a primary stock solution of empagliflozin in a suitable solvent such as methanol or DMSO.[1]

  • This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 5 µg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions of empagliflozin by serial dilution of the stock solution with a suitable diluent (e.g., methanol:water).

  • Spiked Calibration Curve Standards: Prepare calibration curve standards by spiking known concentrations of empagliflozin working solutions into pooled, screened human plasma.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique used to isolate the analyte and internal standard from the biological matrix.[1][2]

  • Sample Aliquoting: Pipette a specific volume of plasma sample (containing empagliflozin) into a clean tube.

  • Internal Standard Spiking: Add a fixed volume of the this compound internal standard working solution to each sample, except for the blank plasma.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) to the plasma sample.[1]

  • Vortexing: Vortex the tubes vigorously to ensure thorough mixing and extraction of the analytes into the organic layer.

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound in a bioanalytical workflow.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Plasma_Sample Plasma Sample (with Empagliflozin) Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection UPLC->MSMS Data_Processing Data Processing (Peak Area Ratio) MSMS->Data_Processing Concentration Empagliflozin Concentration Data_Processing->Concentration

Caption: Bioanalytical workflow for empagliflozin quantification.

LLE_Process Start Spiked Plasma Sample Add_Solvent Add Ethyl Acetate Start->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for Injection Reconstitute->End

Caption: Detailed Liquid-Liquid Extraction (LLE) process.

References

Empagliflozin-d4: A Technical Guide to its Properties and the Biological Impact of its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Empagliflozin-d4, a deuterated analog of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Empagliflozin. As this compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies, this document focuses on the well-documented mechanisms of action and signaling pathways of its non-deuterated counterpart, Empagliflozin. The information presented herein is intended to support research and development efforts in the fields of diabetes, cardiovascular disease, and metabolic disorders.

Core Data: this compound

This compound is a stable, isotopically labeled form of Empagliflozin. The incorporation of four deuterium atoms provides a distinct mass spectrometric signature, making it an ideal internal standard for the accurate quantification of Empagliflozin in biological matrices.

PropertyValue
CAS Number 2749293-95-4[1][2][3]
Molecular Formula C23H23D4ClO7[1][3][4]
Molecular Weight Approximately 454.93 g/mol [1][4][5]

Mechanism of Action: SGLT2 Inhibition

Empagliflozin exerts its therapeutic effects primarily through the potent and selective inhibition of Sodium-Glucose Cotransporter 2 (SGLT2). SGLT2 is a high-capacity, low-affinity transporter located predominantly in the S1 segment of the proximal renal tubules, where it is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.

By inhibiting SGLT2, Empagliflozin reduces the reabsorption of glucose into the bloodstream, leading to increased urinary glucose excretion. This glucosuric effect directly lowers blood glucose levels in an insulin-independent manner.

SGLT2_Inhibition cluster_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glomerular Filtrate Glomerular Filtrate (Glucose, Na+) SGLT2 SGLT2 Co-transporter Glomerular Filtrate->SGLT2:port Glucose & Na+ Reabsorption GLUT2 GLUT2 Transporter SGLT2->GLUT2:port Intracellular Glucose Urine Urine (Increased Glucose Excretion) SGLT2->Urine Blocked Reabsorption Blood Blood GLUT2->Blood Glucose to Blood NaK_ATPase Na+/K+-ATPase Pump NaK_ATPase->Blood Na+ to Blood Blood->NaK_ATPase K+ to Cell Empagliflozin Empagliflozin Empagliflozin->SGLT2 Inhibition

Mechanism of SGLT2 Inhibition by Empagliflozin.

Pleiotropic Effects and Signaling Pathways

Beyond its primary glucose-lowering effect, Empagliflozin has demonstrated significant cardiovascular and renal protective benefits. These effects are attributed to a variety of mechanisms, with the activation of the AMP-activated protein kinase (AMPK) signaling pathway being a key contributor.

AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes to restore energy balance. Empagliflozin has been shown to activate AMPK in various cell types, including cardiomyocytes and endothelial cells. This activation is thought to be independent of its SGLT2 inhibitory action and contributes to its cardioprotective effects by:

  • Improving mitochondrial function: AMPK activation can enhance mitochondrial biogenesis and function, leading to more efficient energy production in the heart.

  • Reducing oxidative stress: Empagliflozin, through AMPK, can upregulate antioxidant defense mechanisms.

  • Inhibiting inflammation: Activation of the AMPK pathway has been linked to the suppression of pro-inflammatory signaling.

  • Modulating autophagy: Empagliflozin can influence autophagy, the cellular process of degrading and recycling cellular components, which is crucial for cellular homeostasis.

AMPK_Signaling cluster_outcomes Cardioprotective Effects Empagliflozin Empagliflozin AMPK AMPK Activation Empagliflozin->AMPK Activates Mito Improved Mitochondrial Function AMPK->Mito Oxidative Reduced Oxidative Stress AMPK->Oxidative Inflammation Reduced Inflammation AMPK->Inflammation Autophagy Modulation of Autophagy AMPK->Autophagy

Empagliflozin-mediated AMPK Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Empagliflozin.

In Vitro SGLT2 Inhibition Assay using 2-NBDG

This protocol describes a cell-based assay to determine the inhibitory activity of compounds on SGLT2 using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

  • Human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2.

  • Cell culture medium (e.g., DMEM/F-12) with supplements.

  • 96-well black, clear-bottom microplates.

  • Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4).

  • Sodium-free KRH buffer (NaCl replaced with choline chloride).

  • 2-NBDG stock solution.

  • Empagliflozin or test compound stock solution in DMSO.

  • Phlorizin (non-selective SGLT inhibitor) for positive control.

  • D-glucose for competition assay.

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm).

Procedure:

  • Cell Culture: Seed HK-2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and culture until confluent.

  • Compound Preparation: Prepare serial dilutions of Empagliflozin or test compounds in KRH buffer.

  • Assay:

    • Wash the confluent cell monolayer twice with pre-warmed KRH buffer.

    • Add 100 µL of KRH buffer containing the desired concentration of the test compound, vehicle (DMSO), or controls (Phlorizin, D-glucose).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate glucose uptake by adding 10 µL of 2-NBDG solution to each well (final concentration 100-200 µM).

    • Incubate at 37°C for 30-60 minutes.

    • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 50 µL of lysis buffer.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of AMPK Phosphorylation

This protocol details the detection of phosphorylated AMPK (p-AMPK) as a marker of its activation in response to Empagliflozin treatment.

Materials:

  • Cardiomyocytes or other relevant cell line.

  • Empagliflozin.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-p-AMPK (Thr172) and anti-total AMPK.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cells with Empagliflozin at desired concentrations and time points.

  • Protein Extraction: Lyse the cells and collect the protein supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AMPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPK for normalization.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK.

Assessment of Cardiomyocyte Apoptosis by TUNEL Staining

This protocol describes the detection of apoptosis in cardiomyocytes using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which detects DNA fragmentation.

Materials:

  • Cardiomyocyte cell culture or heart tissue sections.

  • Empagliflozin or apoptosis-inducing agent (positive control).

  • TUNEL assay kit (containing TdT enzyme and labeled dUTP).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Sample Preparation:

    • For cultured cells, grow on coverslips and treat as required.

    • For tissue, use paraffin-embedded or frozen sections.

  • Fixation and Permeabilization:

    • Fix the samples with 4% paraformaldehyde.

    • Permeabilize the cells with the permeabilization solution.

  • TUNEL Staining:

    • Incubate the samples with the TUNEL reaction mixture (TdT enzyme and labeled dUTP) according to the manufacturer's instructions, typically for 1 hour at 37°C in a humidified chamber.

  • Counterstaining:

    • Wash the samples and counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips or tissue sections and visualize using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the specific wavelength of the label used.

  • Data Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) to determine the apoptotic index.

Experimental_Workflow cluster_invitro In Vitro SGLT2 Inhibition Assay cluster_western Western Blot for p-AMPK cluster_tunel Cardiomyocyte Apoptosis Assay (TUNEL) A1 Cell Seeding (HK-2 cells) A2 Compound Treatment (Empagliflozin) A1->A2 A3 2-NBDG Incubation A2->A3 A4 Fluorescence Measurement A3->A4 A5 IC50 Determination A4->A5 B1 Cell Treatment (Cardiomyocytes) B2 Protein Extraction & Quantification B1->B2 B3 SDS-PAGE & Transfer B2->B3 B4 Immunoblotting (p-AMPK, Total AMPK) B3->B4 B5 Data Analysis B4->B5 C1 Sample Preparation (Cells or Tissue) C2 Fixation & Permeabilization C1->C2 C3 TUNEL Staining C2->C3 C4 Fluorescence Microscopy C3->C4 C5 Apoptotic Index Calculation C4->C5

Overview of Key Experimental Workflows.

References

In-Depth Technical Guide: Physical and Chemical Properties of Empagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Empagliflozin-d4, a deuterated analog of the sodium-glucose co-transporter 2 (SGLT2) inhibitor, Empagliflozin. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, bioanalytical method development, and pharmacokinetic studies involving this stable isotope-labeled internal standard.

Core Physical and Chemical Properties

This compound is a white to off-white solid, primarily utilized as an internal standard in quantitative bioanalytical assays for Empagliflozin.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol[2]
Synonyms (S)-Empagliflozin D4, (1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl-d4]methyl]phenyl]-D-glucitol[2][3]
Molecular Formula C₂₃H₂₃D₄ClO₇[3][4][5]
Molecular Weight 454.93 g/mol [3][5]
Appearance White to Off-white Solid[1][6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][4] Very slightly soluble in water, slightly soluble in acetonitrile and ethanol, sparingly soluble in methanol for the non-deuterated form.[7]
Storage Conditions Store at 2-8°C in a refrigerator, under an inert atmosphere.[5][6] Some suppliers recommend storage at -20°C for long-term stability.[8]
Purity ≥99% deuterated forms (d₁-d₄)[4]

Mechanism of Action and Signaling Pathways

Empagliflozin, the non-deuterated parent compound, primarily functions as a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) located in the proximal tubules of the kidneys.[9] By inhibiting SGLT2, Empagliflozin reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[9]

Beyond its primary glucose-lowering effect, Empagliflozin has been shown to modulate several critical signaling pathways, contributing to its cardiovascular and renal protective effects. One of the key pathways affected is the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a master regulator of cellular energy homeostasis.

Empagliflozin_Signaling_Pathway Empagliflozin Empagliflozin SGLT2 SGLT2 (in Kidney Proximal Tubule) Empagliflozin->SGLT2 inhibits AMPK AMPK Activation Empagliflozin->AMPK modulates Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates Urinary_Glucose_Excretion Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion inhibition leads to Blood_Glucose Blood Glucose Levels Glucose_Reabsorption->Blood_Glucose increases Urinary_Glucose_Excretion->Blood_Glucose decreases Downstream Downstream Cardioprotective & Renoprotective Effects AMPK->Downstream leads to

Empagliflozin's primary mechanism and downstream effects.

Experimental Protocols: Bioanalytical Quantification

This compound is extensively used as an internal standard for the accurate quantification of Empagliflozin in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

UPLC-MS/MS Method for Empagliflozin in Human Plasma

This section details a representative experimental protocol for the determination of Empagliflozin in human plasma using this compound as an internal standard.[1][10]

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 150 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (this compound at a concentration of 0.025 µg/mL).[11]

  • Vortex the mixture for 30 seconds.[11]

  • Freeze the samples at -80°C for 10 minutes.[11]

  • Thaw the samples and centrifuge at 5000 rpm for 10 minutes.[11]

  • Transfer 200 µL of the supernatant to a clean tube.[11]

  • Add 200 µL of 0.01% formic acid and vortex for 30 seconds.[11]

  • Inject 10 µL of the final solution into the UPLC-MS/MS system.[11]

3.1.2. Chromatographic Conditions

  • System: Waters Acquity UPLC[10]

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[10][12]

  • Mobile Phase: 0.01% Formic acid in water: Acetonitrile (70:30, v/v)[10]

  • Flow Rate: 0.3 mL/min[10]

  • Column Temperature: 50°C

  • Injection Volume: 10 µL[11]

3.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: Waters Quattro Premier XE tandem mass spectrometer[10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[10]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Empagliflozin: m/z 451.72 → 71.29[10]

    • This compound: m/z 455.43 → 75.05[10]

  • Source Temperature: 150°C[11]

  • Desolvation Temperature: 500°C[11]

  • Capillary Voltage: 2.0 kV[11]

  • Cone Voltage: 16 V for Empagliflozin and this compound[11]

  • Collision Energy: 24 eV for Empagliflozin and this compound[11]

Bioanalytical_Workflow Start Start: Human Plasma Sample Spike Spike with This compound (IS) Start->Spike Extraction Liquid-Liquid Extraction (Acetonitrile) Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilute with Formic Acid Supernatant->Dilution Injection Inject into UPLC-MS/MS Dilution->Injection Analysis Data Acquisition (MRM Mode) Injection->Analysis Quantification Quantification (Peak Area Ratio) Analysis->Quantification End End: Concentration of Empagliflozin Quantification->End

Bioanalytical workflow for Empagliflozin quantification.

Stability

While comprehensive stability data for this compound is not extensively published, studies on the non-deuterated form provide valuable insights. Empagliflozin is reported to be stable in a refrigerator (4°C) and at ambient room temperature (25°C) for at least 24 hours.[13] Forced degradation studies on Empagliflozin have shown that it is susceptible to degradation under acidic, basic, and oxidative stress conditions.[14][15] It is recommended to store this compound under the specified conditions to ensure its integrity as an internal standard.[5][6]

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous, internally validated experimental work. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific information and perform their own validation studies.

References

A Technical Guide to the Solubility of Empagliflozin-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the solubility characteristics of Empagliflozin-d4, a deuterated analog of Empagliflozin. Given that deuteration typically has a minimal impact on solubility, the data presented herein is based on the properties of Empagliflozin. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed solubility data, experimental methodologies, and relevant biological pathway information.

Physicochemical Properties and Solubility Profile

Empagliflozin is a white to yellowish, non-hygroscopic crystalline solid.[1] Its solubility is a critical parameter for formulation development and in vitro assay design. While practically insoluble in aqueous solutions like water and toluene, it exhibits solubility in various organic solvents.[2]

The solubility of Empagliflozin in a range of common organic solvents has been experimentally determined. The following table summarizes these findings, providing a comparative view of its solubility profile.

SolventSolubility CategoryReported Concentration(s)
Dimethyl Sulfoxide (DMSO)Soluble~30 mg/mL[1], 90 mg/mL (199.59 mM)[3]
Dimethylformamide (DMF)Soluble~30 mg/mL[1]
MethanolSparingly Soluble33.5 mg/mL[4]
EthanolSlightly to Soluble~30 mg/mL[1], 8 mg/mL[4]
AcetonitrileSlightly Soluble2.6 mg/L[4]
ToluenePractically Insoluble<0.001 mg/mL[4]
Aqueous Mixtures
1:1 Ethanol:PBS (pH 7.2)Sparingly Soluble~0.5 mg/mL[1]
50% Acetonitrile in WaterSoluble68 mg/mL[4]
50% Methanol in WaterSlightly Soluble6.4 mg/mL[4]

Note: Discrepancies in reported solubility values (e.g., for DMSO and Ethanol) may arise from variations in experimental conditions such as temperature, purity of materials, and equilibration time.

Experimental Protocol: Thermodynamic Solubility Determination

The determination of a compound's true, or thermodynamic, solubility is crucial for understanding its intrinsic physicochemical properties. The Shake-Flask method is the gold standard for this measurement due to its reliability.[5]

  • Preparation : Ensure all glassware is clean and dry. Use high-purity Empagliflozin and analytical grade solvents.

  • Sample Addition : Add an excess amount of solid Empagliflozin to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid material at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[6]

  • Equilibration : Seal the vials to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.[6]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Quantification :

    • Prepare a series of standard solutions of known Empagliflozin concentrations in the solvent of interest.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample and standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of Empagliflozin in the saturated solution.

  • Data Reporting : Express the final solubility in units such as mg/mL or molarity (mol/L).

Visualization of Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological pathways and experimental processes. The following diagrams have been generated using Graphviz (DOT language) to illustrate key concepts related to Empagliflozin.

Empagliflozin's primary therapeutic effect is achieved through the selective inhibition of the Sodium-Glucose Cotransporter 2 (SGLT2) in the renal proximal tubule.[7][8][9] This action prevents glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[9][10] Beyond glycemic control, Empagliflozin modulates several other signaling pathways, contributing to its recognized cardioprotective and renoprotective effects.[10]

Mechanism of action for Empagliflozin.

A systematic workflow is critical for the efficient and accurate determination of drug solubility. The diagram below outlines a standard procedure for thermodynamic solubility screening, from sample preparation to final data analysis.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Start: Pure Compound & Organic Solvents dispense Dispense Excess Solid into Solvent Vials start->dispense equilibrate Equilibrate via Shaking (e.g., 24-48h at 25°C) dispense->equilibrate separate Separate Solid & Liquid (Filtration / Centrifugation) equilibrate->separate quantify Quantify Concentration in Supernatant (e.g., HPLC) separate->quantify calculate Calculate Solubility (mg/mL or M) quantify->calculate end End: Report Solubility Data calculate->end

Thermodynamic solubility determination workflow.

References

A Technical Guide to Empagliflozin-d4: Suppliers, Purity, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Empagliflozin-d4, a deuterated internal standard crucial for the accurate quantification of the SGLT2 inhibitor, empagliflozin. This document outlines key suppliers, their stated purity specifications, and detailed experimental protocols for the analysis of this compound, addressing the critical needs of researchers and professionals in drug development.

This compound Supplier and Purity Overview

The selection of a reliable supplier for a deuterated internal standard is paramount for ensuring the accuracy and reproducibility of analytical data. Several reputable chemical suppliers offer this compound. The table below summarizes the available information on suppliers and the purity of their products. It is important to note that a Certificate of Analysis (CoA) should be requested from the supplier for batch-specific purity information.

SupplierStated PurityAnalytical MethodAvailability of CoA
BOC Sciences 95% by HPLC; 98% atom D[]HPLCNot explicitly stated, but likely available upon request.
Cayman Chemical >99% deuterated forms (d1-d4)[2]Not specifiedA Certificate of Analysis is typically available.[2]
Clearsynth Not less than 90%[3]HPLCAccompanied by a Certificate of Analysis.[3]
Daicel Pharma High-qualityProvides a comprehensive Certificate of Analysis (CoA).[4]A comprehensive CoA with 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis is offered.
LGC Standards Not specifiedNot specifiedCertificate of Analysis is available.[5]
MedchemExpress Not specifiedNot specifiedCoA, HNMR, and LCMS data are available for download.[6]
Simson Pharma High qualityNot specifiedAccompanied by a Certificate of Analysis.[7]
Veeprho Not specifiedNot specifiedInformation available upon request.[8]
Artis Standards >95% (By HPLC)[9]HPLCNot explicitly stated, but likely available upon request.
Pharmaffiliates High purityNot specifiedInformation available upon request.[10]
Acanthus Research Not specifiedNot specifiedInformation available upon request.[11]

Experimental Protocols for Purity and Quantification

Accurate determination of the purity and concentration of this compound is critical for its use as an internal standard. Below are detailed methodologies for common analytical techniques, compiled from published research.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from a validated HPLC method for the quantification of empagliflozin in bulk and pharmaceutical dosage forms.[12][13]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Thermo Hypersil GOLD C18 column (250 × 4.6 mm, 5 μm pore size).[12]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (70:30 v/v), adjusted to pH 4.8.[12]

  • Flow Rate: 0.8 mL/min.[12]

  • Injection Volume: 20 µL.[12]

  • Detection: UV detection at 224 nm.[12]

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol.

    • Perform serial dilutions to generate calibration standards.

    • Inject the standards and the sample solution into the HPLC system.

    • The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

This method is based on a validated bioanalytical method for the determination of empagliflozin in human plasma, using this compound as an internal standard.[14][15]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • Column: Synergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm), 2.5 µm column.[14]

  • Mobile Phase: A mixture of 0.2% formic acid in methanol (75:25 v/v).[14]

  • Flow Rate: 0.3 µL/min.[14]

  • Injection Volume: 10 µL.[14]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Empagliflozin: m/z 451.17 → 355.11[14]

      • This compound: m/z 455.15 → 358.21[14]

  • Procedure:

    • Sample preparation involves protein precipitation or liquid-liquid extraction.

    • The extracted sample is injected into the UPLC-MS/MS system.

    • The concentration of this compound is determined by comparing its peak area ratio to that of a known concentration of a reference standard.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the procurement and analysis of an this compound standard.

G cluster_procurement Procurement cluster_analysis Analysis cluster_methods Analytical Methods Supplier Selection Supplier Selection Request CoA Request CoA Supplier Selection->Request CoA Material Receipt Material Receipt Request CoA->Material Receipt Identity Confirmation Identity Confirmation Material Receipt->Identity Confirmation Purity Assessment Purity Assessment Identity Confirmation->Purity Assessment NMR NMR Identity Confirmation->NMR Mass Spec Mass Spec Identity Confirmation->Mass Spec Quantification Quantification Purity Assessment->Quantification HPLC HPLC Purity Assessment->HPLC UPLC-MS/MS UPLC-MS/MS Quantification->UPLC-MS/MS

Caption: Workflow for Procurement and Analysis of this compound.

Simplified Signaling Pathway of SGLT2 Inhibition

This diagram illustrates the mechanism of action of SGLT2 inhibitors like empagliflozin.

G Glucose Filtration Glucose Filtration SGLT2 Transporter SGLT2 Transporter Glucose Filtration->SGLT2 Transporter in Renal Tubule Glucose Reabsorption Glucose Reabsorption SGLT2 Transporter->Glucose Reabsorption mediates Urinary Glucose Excretion Urinary Glucose Excretion SGLT2 Transporter->Urinary Glucose Excretion leads to increased Empagliflozin Empagliflozin Empagliflozin->SGLT2 Transporter inhibits Lowered Blood Glucose Lowered Blood Glucose Urinary Glucose Excretion->Lowered Blood Glucose

Caption: Mechanism of Action of Empagliflozin as an SGLT2 Inhibitor.

References

Navigating the Stability Landscape of Empagliflozin-d4: A Technical Guide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the long-term storage and stability of Empagliflozin-d4. By synthesizing available data and detailing experimental methodologies, this document serves as a critical resource for ensuring the integrity of this stable isotope-labeled internal standard in research and development settings.

Recommended Long-Term Storage and Stability Profile

While specific long-term stability studies on this compound are not extensively published, recommendations from suppliers and data from forced degradation studies on Empagliflozin provide a strong foundation for ensuring its stability. The recommended storage condition for this compound is at 2-8°C in a refrigerator. It is also advised to store the compound under an inert atmosphere and to protect it from moisture, as it is considered hygroscopic.

Forced degradation studies on the non-deuterated parent compound, Empagliflozin, offer valuable insights into its intrinsic stability and potential degradation pathways. These studies are crucial for the development of stability-indicating analytical methods. Empagliflozin has been shown to be susceptible to degradation under acidic, basic, and oxidative stress conditions, while it exhibits relative stability under thermal and photolytic stress.

A summary of the percentage degradation of Empagliflozin under various stress conditions from multiple studies is presented in the table below. It is important to note that the deuteration in this compound is unlikely to significantly alter these fundamental stability characteristics, though minor differences in degradation kinetics may exist.

Stress ConditionDurationTemperatureReagent% Degradation of Empagliflozin
Acid Hydrolysis 24 hours60°C0.1N HCl0.84% - 15%
Base Hydrolysis 8 - 24 hoursRoom Temp/60°C0.1N NaOH2.73% - 30%
Oxidative 8 - 24 hoursRoom Temp/60°C3-30% H₂O₂5.05% - 33%
Thermal 48 hours80°C-1.44% (Minimal degradation)
Photolytic 5 daysSunlight-0.93% (Minimal degradation)

Note: The range in degradation percentages reflects variations in experimental conditions across different studies.

Key Degradation Pathways

Forced degradation studies have identified several degradation products of Empagliflozin. The primary degradation pathways involve the hydrolysis of the tetrahydrofuran ring and the ether linkage under acidic and basic conditions. Oxidative conditions can also lead to the formation of various degradation products. A review of the literature indicates that under acidic conditions, major degradation products are formed due to the ring opening of the tetrahydrofuran moiety and the elimination of the tetrahydrofuran ring.

Experimental Protocols for Stability Assessment

The following sections detail the methodologies employed in forced degradation studies of Empagliflozin, which are essential for developing and validating stability-indicating analytical methods for this compound.

General Sample Preparation

A stock solution of Empagliflozin is typically prepared by dissolving a accurately weighed amount of the substance in a suitable solvent, such as methanol or a mixture of methanol and water, to a concentration of approximately 1 mg/mL. Working solutions are then prepared by diluting the stock solution to the desired concentration (e.g., 10-100 µg/mL) with the same solvent.

Forced Degradation (Stress Testing) Protocols

3.2.1. Acid Hydrolysis

  • To a specific volume of the Empagliflozin stock solution, an equal volume of 0.1N to 2N hydrochloric acid (HCl) is added.

  • The solution is then typically heated at a controlled temperature, for instance, 60°C, for a defined period (e.g., 24 hours).[1]

  • After the incubation period, the solution is cooled to room temperature and neutralized with an equivalent amount of a suitable base (e.g., 0.1N NaOH).

  • The final volume is adjusted with the diluent to achieve the desired concentration for analysis.

3.2.2. Base Hydrolysis

  • An equal volume of 0.1N to 1N sodium hydroxide (NaOH) is added to a specific volume of the Empagliflozin stock solution.

  • The mixture is incubated at room temperature or heated (e.g., 60°C) for a specified duration (e.g., 8 to 24 hours).[1]

  • Following incubation, the solution is cooled and neutralized with an equivalent amount of a suitable acid (e.g., 0.1N HCl).

  • The solution is then diluted to the final concentration with the appropriate solvent.

3.2.3. Oxidative Degradation

  • A specific volume of the Empagliflozin stock solution is treated with a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30% (v/v).

  • The reaction is allowed to proceed at room temperature or at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).[1]

  • After the stress period, the solution is diluted to the target concentration for analysis.

3.2.4. Thermal Degradation

  • A known quantity of solid Empagliflozin powder is placed in a petri dish or a suitable container.

  • The sample is exposed to a high temperature, for example, 80°C, in a hot air oven for a specified duration (e.g., 48 hours).

  • After exposure, the sample is cooled, and a solution of a specific concentration is prepared for analysis.

3.2.5. Photolytic Degradation

  • A solution of Empagliflozin is prepared and exposed to direct sunlight for a defined period (e.g., 5 days).[1]

  • Alternatively, the solid drug substance can be exposed to a combination of UV and visible light in a photostability chamber.

  • Samples are then prepared at the desired concentration for analysis.

Analytical Method for Stability Assessment

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for analyzing the degradation of Empagliflozin and its deuterated analog.

Typical RP-HPLC Method Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Empagliflozin shows significant absorbance (e.g., 224 nm or 265 nm).

  • Injection Volume: 10-20 µL.

Visualizing Empagliflozin's Mechanism of Action and Experimental Workflows

To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Empagliflozin and a typical workflow for forced degradation studies.

Signaling Pathway of Empagliflozin

Empagliflozin's primary mechanism of action is the inhibition of the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition leads to a reduction in glucose reabsorption and an increase in urinary glucose excretion. Beyond this, Empagliflozin has been shown to modulate several other signaling pathways that contribute to its cardiovascular and renal protective effects.

Empagliflozin_Signaling_Pathway Empagliflozin This compound SGLT2 SGLT2 Inhibition (Proximal Tubule) Empagliflozin->SGLT2 AMPK AMPK Activation Empagliflozin->AMPK modulates Glucose_Reabsorption Decreased Glucose Reabsorption SGLT2->Glucose_Reabsorption leads to Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion results in Renoprotection Renoprotection Urinary_Glucose_Excretion->Renoprotection Oxidative_Stress Reduced Oxidative Stress AMPK->Oxidative_Stress Inflammation Reduced Inflammation AMPK->Inflammation Cardioprotection Cardioprotection Oxidative_Stress->Cardioprotection Oxidative_Stress->Renoprotection Inflammation->Cardioprotection Inflammation->Renoprotection

Caption: Empagliflozin's core mechanism and downstream effects.

Experimental Workflow for Forced Degradation Study

The following diagram outlines the logical steps involved in conducting a forced degradation study for this compound.

Forced_Degradation_Workflow Start Start: this compound (API or Formulation) Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid e.g. Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Thermal Thermal Stress Stress_Conditions->Thermal Photolytic Photolytic Stress Stress_Conditions->Photolytic Sample_Prep Sample Preparation (Neutralization, Dilution) Acid->Sample_Prep Base->Sample_Prep Oxidation->Sample_Prep Thermal->Sample_Prep Photolytic->Sample_Prep HPLC_Analysis Stability-Indicating RP-HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Peak Purity) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for assessing this compound stability.

This guide provides a foundational understanding of the long-term storage and stability considerations for this compound. For critical applications, it is recommended to perform in-house stability studies under the specific storage and handling conditions of your laboratory to ensure the highest accuracy and reliability of your results.

References

An In-depth Technical Guide to the Synthesis and Purification of Empagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Empagliflozin-d4, a deuterated analogue of the SGLT2 inhibitor Empagliflozin. Stable isotope-labeled compounds like this compound are crucial internal standards for quantitative bioanalytical assays, such as those utilizing liquid chromatography-mass spectrometry (LC-MS), to support pharmacokinetic and metabolic studies during drug development.[1] This document details a plausible synthetic route, purification protocols, and relevant analytical data.

Synthesis of this compound

The synthesis of this compound involves the preparation of a deuterated aglycone precursor followed by its coupling with a protected glucose moiety. The synthetic strategy is adapted from established methods for the synthesis of Empagliflozin and other isotopically labeled analogues.[2][3]

Synthesis of Deuterated Aglycone Precursor: (S)-3-(4-(5-bromo-2-chlorobenzyl-d4)phenoxy)tetrahydrofuran

The introduction of deuterium atoms is strategically designed to be on the benzyl phenyl ring of the aglycone to ensure stability and minimize isotopic effects on the molecule's physicochemical properties.

Experimental Protocol:

  • Deuteration of a Phenyl Precursor: A suitable phenyl precursor, such as 4-bromophenol, is subjected to a deuterium exchange reaction. This can be achieved using a strong acid catalyst (e.g., trifluoromethanesulfonic acid) in the presence of a deuterium source like deuterium oxide (D₂O) at elevated temperatures. The reaction is monitored by ¹H NMR to ensure a high degree of deuterium incorporation.

  • Synthesis of the Benzyl Bromide Intermediate: The resulting deuterated 4-bromophenol is then used in a multi-step synthesis to construct the benzyl bromide intermediate. This typically involves protection of the hydroxyl group, followed by a Grignard reaction and subsequent bromination of the benzylic position.

  • Coupling with (S)-3-hydroxytetrahydrofuran: The deuterated benzyl bromide is coupled with (S)-3-hydroxytetrahydrofuran under basic conditions (e.g., using potassium carbonate in a polar aprotic solvent like DMF) to yield the target deuterated aglycone precursor.

Coupling and Final Synthesis of this compound

The deuterated aglycone is then coupled with a protected glucose derivative, followed by deprotection to yield this compound.

Experimental Protocol:

  • Lithiation of the Aglycone: The deuterated aglycone precursor is treated with a strong organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C) in an anhydrous ethereal solvent (e.g., THF) to generate the corresponding aryllithium species.

  • Coupling with Protected Gluconolactone: The aryllithium reagent is then reacted with a protected gluconolactone, such as 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone. This reaction forms the C-glycosidic bond.

  • Deprotection: The resulting intermediate is then subjected to acidic methanolysis to remove the silyl protecting groups from the glucose moiety, yielding the final product, this compound.

Overall Synthesis Workflow

cluster_aglycone Deuterated Aglycone Synthesis cluster_coupling Final Synthesis Phenyl Precursor Phenyl Precursor Deuterated Phenyl Precursor Deuterated Phenyl Precursor Phenyl Precursor->Deuterated Phenyl Precursor Deuterium Exchange Deuterated Benzyl Bromide Deuterated Benzyl Bromide Deuterated Phenyl Precursor->Deuterated Benzyl Bromide Multi-step Synthesis Deuterated Aglycone Deuterated Aglycone Deuterated Benzyl Bromide->Deuterated Aglycone Coupling with (S)-3-hydroxytetrahydrofuran Aryllithium Species Aryllithium Species Deuterated Aglycone->Aryllithium Species Lithiation Coupled Intermediate Coupled Intermediate Aryllithium Species->Coupled Intermediate Coupling with protected gluconolactone This compound This compound Coupled Intermediate->this compound Deprotection

Figure 1: Synthetic workflow for this compound.

Purification of this compound

The purification of this compound is critical to ensure high chemical and isotopic purity, which is essential for its use as an internal standard. A multi-step purification process involving chromatography and recrystallization is typically employed.

Chromatographic Purification

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a robust method for isolating the target compound from unreacted starting materials, non-deuterated analogues, and other impurities.

Experimental Protocol:

  • Column Selection: A reversed-phase C18 column is commonly used for the purification of Empagliflozin and its analogues.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically employed.

  • Detection: UV detection at a wavelength of approximately 224 nm is suitable for monitoring the elution of this compound.

  • Fraction Collection: Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.

Recrystallization

Recrystallization is employed as a final purification step to remove any remaining minor impurities and to obtain a crystalline solid with high purity.

Experimental Protocol:

  • Solvent Selection: A suitable solvent system is one in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of a good solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water, n-heptane) is often effective.

  • Procedure: The crude this compound is dissolved in a minimal amount of the hot solvent system. The solution is then allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Purification Workflow

Crude this compound Crude this compound Preparative HPLC Preparative HPLC Crude this compound->Preparative HPLC Chromatographic Separation Purified Fractions Purified Fractions Preparative HPLC->Purified Fractions Fraction Collection Recrystallization Recrystallization Purified Fractions->Recrystallization Solvent Evaporation & Redissolving Crystalline this compound Crystalline this compound Recrystallization->Crystalline this compound Cooling & Filtration Final Product Final Product Crystalline this compound->Final Product Drying

Figure 2: Purification workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yields

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Deuteration4-bromophenol, D₂O, TfOH-100-12024-48>95
Aglycone CouplingDeuterated benzyl bromide, (S)-3-hydroxytetrahydrofuran, K₂CO₃DMF80-10012-1870-80
C-GlycosylationDeuterated aglycone, n-BuLi, Protected gluconolactoneTHF-78 to rt2-460-70
DeprotectionCoupled intermediate, HCl/MeOHMethanolrt4-685-95

Table 2: Purification Parameters and Purity Analysis

Purification StepMethodColumn/Solvent SystemPurity before StepPurity after StepRecovery (%)
ChromatographyPreparative HPLCC18, Water/Acetonitrile gradient~70%>98%80-90
CrystallizationRecrystallizationEthanol/Water>98%>99.5% (Chemical)90-95

Table 3: Final Product Specifications

ParameterSpecificationAnalytical Method
Chemical Purity>99.5%HPLC-UV
Isotopic Purity≥98% atom DMass Spectrometry
¹H NMRConforms to structureNMR Spectroscopy
Mass Spectrum[M+H]⁺, [M+Na]⁺ consistent with deuterated structureLC-MS
AppearanceWhite to off-white solidVisual Inspection

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should note that specific reaction conditions and purification parameters may require optimization based on laboratory-specific conditions and available starting materials. Adherence to good laboratory practices and safety protocols is essential throughout the synthesis and purification process.

References

Methodological & Application

Application Note: Quantification of Empagliflozin in Human Plasma by LC-MS/MS Using Empagliflozin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the quantitative analysis of Empagliflozin in human plasma using a stable isotope-labeled internal standard, Empagliflozin-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Empagliflozin is an orally administered, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is used for the treatment of type 2 diabetes.[1][2][3] It reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[2] Accurate and reliable quantification of Empagliflozin in biological matrices such as human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variations in sample preparation, chromatography, and ionization.

This application note details a validated LC-MS/MS method for the determination of Empagliflozin in human plasma, utilizing this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Empagliflozin and this compound reference standards were procured from commercial suppliers.[1][4]

  • LC-MS grade methanol, acetonitrile, and water.[1][4]

  • Formic acid and ammonium bicarbonate.[1][4]

  • Human plasma with K2EDTA as an anticoagulant.[1]

  • Ethyl acetate for liquid-liquid extraction.[1]

Stock and Working Solutions Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Empagliflozin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Empagliflozin stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of approximately 5 µg/mL.[1]

Sample Preparation

Two common extraction methods are presented below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).

2.3.1. Liquid-Liquid Extraction (LLE) Protocol [1]

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (except for blank samples, where 50 µL of methanol is added).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2.3.2. Protein Precipitation (PP) Protocol [5][6][7]

  • Pipette 150 µL of human plasma into a clean microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the internal standard (this compound at a suitable concentration).[7]

  • Vortex for 30 seconds.

  • Freeze the samples at -80°C for 10 minutes to enhance protein precipitation.[7]

  • Thaw the samples and centrifuge at 5000 rpm for 10 minutes.[7]

  • Transfer 200 µL of the supernatant to another tube containing 200 µL of 0.01% formic acid.[7]

  • Vortex for 30 seconds and inject 10 µL into the LC-MS/MS system.[7]

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions compiled from various validated methods.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
LC System Waters Acquity UPLCUPLC SystemShimadzu LC
Column Synergi 2.5µ Fusion-Reverse Phase 100A (100 mm × 2.0 mm), 2.5 µm[1]Acquity UPLC BEH C18 (50 mm x 2.1 mm), 1.7 µm[5][6][8]XBridge C18 (75 mm × 4.6 mm), 3.5 µ[4][9]
Mobile Phase A: 0.2% Formic Acid in WaterB: Methanol(25:75 v/v)[1]A: 0.01% Formic Acid in WaterB: Acetonitrile(70:30 v/v)[5][6]A: 10 mM Ammonium BicarbonateB: Acetonitrile(30:70 v/v)[4][9]
Flow Rate 0.3 µL/min[1]0.3 mL/min[5][6]0.8 mL/min[4][9]
Column Temp. 50°C[1]Not SpecifiedNot Specified
Injection Vol. 10 µL[1]10 µL[7]Not Specified
Run Time Not Specified< 3.0 min[5][6]2.40 min[4][9]

Table 2: Mass Spectrometric Conditions

ParameterCondition 1Condition 2
MS System Waters Quattro Micro Mass[1]Waters TQD/MS[7]
Ionization Mode ESI Positive[1]ESI Positive[5][6]
MRM Transitions
Empagliflozin451.17 → 355.11[1]451.72 → 71.29[5][6]
This compound455.15 → 358.21[1]455.43 → 75.05[5][6]
Capillary Voltage 4.00 kV[1]Not Specified
Cone Voltage 20.00 V[1]Not Specified
Collision Energy 12.00 eV[1]Not Specified
Desolvation Temp. 500°C[1]Not Specified
Desolvation Gas Flow 800 L/hr[1]Not Specified
Cone Gas Flow 50 L/hr[1]Not Specified

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for Empagliflozin.

Table 3: Calibration Curve and Linearity

Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
2 - 1000> 0.9998[4][9]
2.0 - 250.0Not Specified[5][6]

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LLOQ2Not SpecifiedNot Specified98.40[4]
LQCNot Specified8.24 (for %CV of unextracted aqueous comparison samples)Not SpecifiedNot Specified[4]
HQCNot Specified8.19 (for %CV of unextracted aqueous comparison samples)Not SpecifiedNot Specified[4]

Note: Detailed precision and accuracy data were not fully available in the cited literature in a consolidated format. The values presented are indicative of the method's performance.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_add Add this compound (IS) plasma->is_add extraction Liquid-Liquid Extraction or Protein Precipitation is_add->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Empagliflozin calibration->quantification G cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream glucose_na Glucose + Na+ sglt2 SGLT2 Transporter glucose_na->sglt2 Reabsorption glut2 GLUT2 Transporter reabsorption Glucose Reabsorption glut2->reabsorption Transport empagliflozin Empagliflozin empagliflozin->inhibition inhibition->sglt2 Inhibits

References

Protocol for the Use of Empagliflozin-d4 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily used in the management of type 2 diabetes mellitus.[1][2] Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for drug development.[3] This document outlines a detailed protocol for conducting a preclinical pharmacokinetic study of empagliflozin in a rat model, utilizing Empagliflozin-d4 as an internal standard for bioanalytical quantification.

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3] this compound is chemically identical to empagliflozin, with the exception of four hydrogen atoms being replaced by deuterium.[4] This mass difference allows for its distinction by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly to the unlabeled drug during sample preparation and analysis. This co-elution and similar behavior are critical for correcting variabilities such as matrix effects, extraction inconsistencies, and instrumental fluctuations, thereby ensuring the generation of high-quality, reliable data.[5][6]

Mechanism of Action: SGLT2 Inhibition

Empagliflozin selectively targets and inhibits the SGLT2 protein located in the proximal convoluted tubules of the kidneys.[2][7] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[1][7] By inhibiting this transporter, empagliflozin blocks glucose reabsorption, leading to increased urinary glucose excretion.[2][7] This mechanism of action lowers blood glucose levels independently of insulin secretion or sensitivity.[1]

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule cluster_transport cluster_drug Tubular_Lumen Tubular Lumen Filtered Glucose SGLT2 SGLT2 Tubular_Lumen->SGLT2 Glucose Reabsorption Tubular_Cell Proximal Tubule Cell Bloodstream Bloodstream Tubular_Cell->Bloodstream Glucose SGLT2->Tubular_Cell Empagliflozin Empagliflozin Empagliflozin->SGLT2 Inhibition

Caption: Mechanism of action of Empagliflozin in the renal proximal tubule.

Experimental Protocols

This section details the procedures for a pharmacokinetic study of empagliflozin in rats, including the in-life phase and the bioanalytical method using this compound.

In-Life Study Protocol: Pharmacokinetics in Rats
  • Animal Model:

    • Species: Wistar Han rats.[8]

    • Sex: Male.[8]

    • Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

  • Dosing:

    • Formulation: Empagliflozin can be formulated in a suitable vehicle such as 100% PEG 400 for oral administration.[9]

    • Dose: A single oral dose of 5 mg/kg is administered via oral gavage.[8]

    • Dose Administration: The volume administered should be based on the individual body weight of the animals taken prior to dosing.[8]

  • Blood Sampling:

    • Collection Route: Blood samples are collected via a jugular vein cannula.[8]

    • Anticoagulant: Blood is collected in tubes containing K3EDTA.[8]

    • Time Points: Blood samples (approximately 0.2 mL) are collected at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[8]

    • Plasma Preparation: Plasma is separated by centrifugation and stored at approximately -20°C until analysis.[4]

PK_Workflow cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Acclimation Animal Acclimation (Wistar Han Rats) Dosing Oral Dosing (5 mg/kg Empagliflozin) Animal_Acclimation->Dosing Blood_Collection Serial Blood Sampling (0-24h) Dosing->Blood_Collection Plasma_Processing Plasma Separation & Storage (-20°C) Blood_Collection->Plasma_Processing Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LCMS_Analysis UPLC-MS/MS Analysis (Empagliflozin & this compound) Sample_Prep->LCMS_Analysis Data_Quant Data Quantification LCMS_Analysis->Data_Quant PK_Modeling Pharmacokinetic Modeling (Non-compartmental) Data_Quant->PK_Modeling PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->PK_Parameters

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Bioanalytical Method: UPLC-MS/MS
  • Materials and Reagents:

    • Empagliflozin working standard and this compound internal standard (IS).[3]

    • LC-MS grade acetonitrile and methanol.[2]

    • Formic acid.[3]

    • HPLC grade water.[3]

  • Stock and Working Solutions:

    • Prepare stock solutions of empagliflozin and this compound in methanol.

    • Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with a suitable diluent (e.g., 50:50 water:methanol).[3]

    • Prepare the internal standard working solution at a concentration of approximately 5 µg/mL in the same diluent.[3]

  • Sample Preparation (Protein Precipitation):

    • To a 200 µL aliquot of plasma sample, add 50 µL of the internal standard working solution (this compound).[5]

    • Add 600 µL of acetonitrile to precipitate the plasma proteins.[5]

    • Vortex the mixture for 2 minutes.[5]

    • Centrifuge at 14,000 rpm for 10 minutes.[5]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the residue in 100 µL of the mobile phase.[5]

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters Acquity UPLC or equivalent.

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).[10]

    • Mobile Phase: A mixture of 0.01% formic acid in water and acetonitrile (70:30 v/v).[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Empagliflozin: m/z 451.72 → 71.29.[10]

      • This compound: m/z 455.43 → 75.05.[10]

Data Presentation

The following tables summarize the key parameters for the UPLC-MS/MS method and the pharmacokinetic profile of empagliflozin in rats following a single oral dose.

Table 1: UPLC-MS/MS Method Parameters

ParameterValue
Chromatographic System
UPLC SystemWaters Acquity UPLC or equivalent
ColumnAcquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[10]
Mobile Phase0.01% Formic Acid in Water:Acetonitrile (70:30 v/v)[10]
Flow Rate0.3 mL/min[10]
Injection Volume10 µL
Column Temperature25°C
Mass Spectrometer
Ionization ModeESI Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Empagliflozin)m/z 451.72 → 71.29[10]
MRM Transition (this compound)m/z 455.43 → 75.05[10]

Table 2: Pharmacokinetic Parameters of Empagliflozin in Male Wistar Han Rats (5 mg/kg Oral Dose)

ParameterUnitValue
CmaxµM0.724[8]
Tmaxh1[8]
AUC0-∞µM·h3.99[8]
t1/2h6.32[8]
Oral Bioavailability%31.0[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life.

Conclusion

This protocol provides a comprehensive framework for conducting preclinical pharmacokinetic studies of empagliflozin using this compound as an internal standard. The detailed in-life procedures and the robust UPLC-MS/MS method ensure the generation of accurate and reliable data, which is essential for the successful development of new therapeutic agents. The use of a deuterated internal standard is a critical component of this protocol, significantly enhancing the precision and accuracy of the bioanalytical results.

References

Application Note: Preparation of Empagliflozin-d4 Stock and Standard Solutions for Analytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of primary stock solutions, intermediate standards, and working calibration standards of Empagliflozin-d4. This compound, a deuterium-labeled isotopologue of Empagliflozin, is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.[1][2] Following this protocol will enable the reliable preparation of standards for method development, validation, and routine sample analysis.

Compound Information

This compound is a stable, labeled version of Empagliflozin, an inhibitor of the sodium-glucose co-transporter 2 (SGLT-2).[1][] Key physicochemical properties are summarized below.

PropertyInformationCitations
Synonyms (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol-d4[]
Molecular Formula C₂₃H₂₃D₄ClO₇[]
Molecular Weight ~454.94 g/mol []
Appearance White to Off-white Solid[][4]
Purity Typically ≥95% by HPLC[][]
Solubility Soluble in Methanol and DMSO[][4]

Materials and Equipment

  • This compound powder (analytical standard grade)

  • Methanol (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (DMSO, optional solvent)

  • Class A volumetric flasks (e.g., 1 mL, 2 mL, 5 mL, 10 mL)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Safety Precautions

Users should consult the Safety Data Sheet (SDS) for this compound before handling.[6] Standard laboratory procedures should be followed, including the use of appropriate PPE to avoid inhalation, ingestion, or direct skin contact. All preparation steps should be performed in a well-ventilated area or a fume hood.

Experimental Protocol

This protocol outlines the steps to prepare a primary stock solution, an intermediate (working) internal standard solution, and a series of calibration curve (CC) standards for the analyte (Empagliflozin).

Preparation of 1 mg/mL Primary Stock Solution

The primary stock solution is the highest concentration standard from which all subsequent dilutions are made.

  • Equilibration: Allow the sealed container of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 2 mg of this compound powder and transfer it into a 2 mL Class A volumetric flask.[4] Record the exact weight.

  • Dissolution: Add approximately 1.5 mL of methanol to the flask.[4] Gently swirl or vortex the flask to dissolve the powder. An ultrasonic bath may be used for a few minutes to ensure complete dissolution.[1]

  • Final Volume: Once the solid is fully dissolved, add methanol to the flask until the meniscus reaches the 2 mL calibration mark.

  • Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Concentration Calculation: Calculate the precise concentration of the primary stock solution using the following formula:

    Concentration (mg/mL) = (Actual Weight of Powder (mg)) / (Final Volume of Flask (mL))

  • Transfer & Label: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and expiry date.

Preparation of Intermediate and Working Standard Solutions

Intermediate and working standards are prepared by serially diluting the primary stock solution. The concentrations provided below are examples and should be adapted based on the specific analytical range of the intended assay.[4][7]

Table 1: Example Dilution Scheme for this compound Internal Standard (IS)

Standard NameStarting Solution (Concentration)Volume of Starting SolutionDiluent (Methanol)Final VolumeFinal Concentration
Intermediate IS Stock Primary Stock (1 mg/mL)100 µL900 µL1 mL100 µg/mL
Working IS Solution Intermediate IS Stock (100 µg/mL)50 µL950 µL1 mL5 µg/mL (5000 ng/mL)

Table 2: Example Dilution Scheme for Empagliflozin Calibration Curve (CC) Standards (This assumes a separate 1 mg/mL primary stock of unlabeled Empagliflozin is prepared similarly)

Standard NameStarting Solution (Concentration)Volume of Starting SolutionDiluent (Methanol)Final VolumeFinal Concentration (ng/mL)
CC-Int-1 Primary Stock (1 mg/mL)100 µL900 µL1 mL100,000
CC-Int-2 CC-Int-1 (100,000 ng/mL)100 µL900 µL1 mL10,000
CC-8 CC-Int-1 (100,000 ng/mL)30 µL970 µL1 mL3,000
CC-7 CC-Int-1 (100,000 ng/mL)15 µL985 µL1 mL1,500
CC-6 CC-Int-2 (10,000 ng/mL)50 µL950 µL1 mL500
CC-5 CC-Int-2 (10,000 ng/mL)25 µL975 µL1 mL250
CC-4 CC-Int-2 (10,000 ng/mL)10 µL990 µL1 mL100
CC-3 CC-Int-2 (10,000 ng/mL)5 µL995 µL1 mL50
CC-2 CC-3 (50 ng/mL)200 µL800 µL1 mL10
CC-1 CC-2 (10 ng/mL)200 µL800 µL1 mL2

Storage and Stability

Proper storage is critical to maintain the integrity of the standards.

Table 3: Storage Conditions and Stability

FormStorage TemperatureDurationCitations
Powder -20°C≤ 3 years[1][]
4°C≤ 2 years[1][]
In Solvent -80°C≤ 6 months[1][]
-20°C≤ 1 month[1][]

Note: Aqueous solutions of Empagliflozin are not recommended for storage longer than one day.[8] Always use tightly sealed containers to prevent solvent evaporation.

Workflow Visualization

The following diagram illustrates the overall process for preparing the stock and working standard solutions.

Caption: Workflow for preparing this compound stock and standard solutions.

References

Application Note: High-Throughput Bioanalysis of Empagliflozin in Human Plasma via Liquid-Liquid Extraction Coupled with UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Empagliflozin is an orally administered, potent, and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of empagliflozin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive bioanalytical method for the determination of empagliflozin in human plasma using liquid-liquid extraction (LLE) with empagliflozin-d4 as the internal standard (IS), followed by analysis with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[3][4]

The LLE protocol presented here offers a cost-effective and efficient method for sample clean-up, demonstrating good recovery and minimal matrix effects.[3][4] This method is suitable for high-throughput analysis in clinical and preclinical drug development.

Physicochemical Properties

A summary of the relevant physicochemical properties of empagliflozin and its deuterated analog, this compound, is provided below. These properties are critical for the development of an effective liquid-liquid extraction protocol.

PropertyEmpagliflozinThis compoundReference
Chemical Formula C₂₃H₂₇ClO₇C₂₃H₂₃D₄ClO₇[5],[]
Molecular Weight 450.9 g/mol 454.94 g/mol [5],[]
Appearance White to yellowish non-hygroscopic crystalline solidWhite to off-white solid[3],[]
Solubility Soluble in Ethanol, DMSO, and Dimethylformamide. Very slightly soluble in water.Soluble in Methanol and DMSO.[3],[]
Log P 1.7Not explicitly stated, but expected to be very similar to Empagliflozin.[1]

Experimental Protocols

Materials and Reagents
  • Empagliflozin reference standard (≥98% purity)

  • This compound internal standard (≥98% purity)[]

  • HPLC-grade methanol[3]

  • HPLC-grade ethyl acetate[3]

  • HPLC-grade diethyl ether[7]

  • Formic acid (≥98%)[3]

  • Ammonium bicarbonate[8]

  • Human plasma with K2EDTA as anticoagulant[3]

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve empagliflozin and this compound in methanol to obtain individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the empagliflozin primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (5 µg/mL):

    • Dilute the this compound primary stock solution with methanol to achieve a final concentration of 5 µg/mL.[3]

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate working standard solutions of empagliflozin to obtain calibration standards at concentrations ranging from 0.5 to 320 ng/mL.[9]

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Liquid-Liquid Extraction Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for empagliflozin from human plasma.

LLE_Workflow plasma 1. Plasma Sample Aliquoting (e.g., 200 µL human plasma) is_addition 2. Internal Standard Addition (e.g., 10 µL of 5 µg/mL this compound) plasma->is_addition vortex1 3. Vortex Mix (Briefly to mix IS and plasma) is_addition->vortex1 solvent_addition 4. Add Extraction Solvent (e.g., 1 mL Ethyl Acetate or Diethyl Ether) vortex1->solvent_addition vortex2 5. Vortex Mix (e.g., 5-10 minutes for extraction) solvent_addition->vortex2 centrifuge 6. Centrifugation (e.g., 10 min at 4000 rpm) vortex2->centrifuge supernatant_transfer 7. Transfer Organic Layer (Transfer supernatant to a clean tube) centrifuge->supernatant_transfer evaporation 8. Solvent Evaporation (Dry under nitrogen stream at 40°C) supernatant_transfer->evaporation reconstitution 9. Reconstitution (e.g., 100 µL of mobile phase) evaporation->reconstitution analysis 10. UPLC-MS/MS Analysis (Inject aliquot into the system) reconstitution->analysis

Caption: Workflow for the liquid-liquid extraction of empagliflozin.

Detailed Protocol
  • Pipette 200 µL of the plasma sample (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 5 µg/mL this compound internal standard working solution to each tube.[3]

  • Briefly vortex the mixture.

  • Add 1 mL of ethyl acetate (or diethyl ether) to each tube.[3][7]

  • Vortex the tubes for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of methanol and 0.2% formic acid in a 75:25 volumetric ratio).[3]

  • Vortex briefly and transfer the solution to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

A summary of typical UPLC-MS/MS conditions for the analysis of empagliflozin is provided below. These may require optimization based on the specific instrumentation used.

ParameterConditionReference
UPLC System Waters ACQUITY UPLC or equivalent[3]
Column Synergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm), 2.5 µm[3]
Mobile Phase A: 0.2% Formic Acid in WaterB: Methanol(Gradient or isocratic elution, e.g., 75:25 B:A)[3]
Flow Rate 0.3 µL/min[3]
Injection Volume 10 µL[9]
Column Temp. 40°C
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[10]
Scan Type Multiple Reaction Monitoring (MRM)[8]
MRM Transitions Empagliflozin: To be optimizedthis compound: To be optimized

Data and Performance Characteristics

The following tables summarize the expected performance characteristics of this bioanalytical method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Empagliflozin0.5 - 320> 0.99

Data based on typical performance characteristics reported in the literature.[9]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low e.g., 1.5< 15< 1585 - 115
Medium e.g., 150< 15< 1585 - 115
High e.g., 250< 15< 1585 - 115

Acceptance criteria as per regulatory guidelines.

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Empagliflozin> 80Minimal (within acceptable limits)
This compound> 80Minimal (within acceptable limits)

Expected values based on the efficiency of the LLE method.[7]

Conclusion

The liquid-liquid extraction protocol using this compound as an internal standard provides a reliable, cost-effective, and high-throughput method for the quantification of empagliflozin in human plasma. This method demonstrates excellent sensitivity, precision, and accuracy, making it well-suited for pharmacokinetic and bioequivalence studies in drug development. The use of UPLC-MS/MS ensures high selectivity and specificity for the analysis.

References

Application Note: Quantitative Analysis of Empagliflozin in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Empagliflozin for pharmacokinetic and clinical studies.

Introduction

Empagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used in the treatment of type 2 diabetes.[1][2] Accurate and reliable quantification of Empagliflozin in human plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.[1][3] This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of Empagliflozin in human plasma. The method utilizes Empagliflozin-d4, a stable isotope-labeled version of the drug, as the internal standard (IS) to ensure high accuracy and precision.[1][2][3][4][5][6]

Principle

The method involves the extraction of Empagliflozin and its internal standard, this compound, from human plasma via protein precipitation.[4][5] The separated analytes are then quantified using a UPLC system coupled with a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.[1][4][5]

Experimental Protocols

Materials and Reagents
  • Reference Standards: Empagliflozin (purity >98%) and this compound (IS, purity >98%).[2]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.[1][2]

  • Additives: Formic acid (LC-MS grade).[1][4][5]

  • Biological Matrix: Drug-free, pooled K2EDTA human plasma.[1][6]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 2 mg of Empagliflozin and this compound into separate 2 mL volumetric flasks.[1]

    • Dissolve and dilute to the mark with methanol. These solutions are stable for several days when stored at 4°C.[1]

  • Working Solutions:

    • Prepare serial dilutions of the Empagliflozin stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve (CC) standards.

    • Prepare a separate set of working solutions for low, medium, and high concentration quality control (LQC, MQC, HQC) samples.

    • Prepare an this compound (IS) working solution at a concentration of approximately 5 µg/mL in methanol.[1]

  • Preparation of CC and QC Samples:

    • Spike 95 µL of pooled human plasma with 5 µL of the appropriate Empagliflozin working solution to achieve the desired concentrations for the CC and QC samples.

    • The linearity for Empagliflozin typically covers a range of 2.0 ng/mL to 250.0 ng/mL.[4][5]

Plasma Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[4][5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 4000 rpm for 5-10 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant directly into the UPLC-MS/MS system.

Instrumentation and Data Presentation

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC Parameters
ParameterSetting
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[4][5]
Mobile Phase A: 0.01% Formic Acid in WaterB: Acetonitrile[4][5]
Composition Isocratic: 70% A : 30% B[4][5]
Flow Rate 0.3 mL/min[4][5]
Column Temperature 35 °C
Injection Volume 5 - 20 µL[7]
Run Time Approximately 3.0 minutes[4][5]
Table 2: Mass Spectrometry Parameters
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[1][4][5][7]
Capillary Voltage 4.00 kV[1]
Desolvation Temp. 500 °C[1]
Desolvation Gas Flow 800 L/hr[1]
Cone Gas Flow 50 L/hr[1]
Detection Mode Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Empagliflozin 451.7271.29[4][5]
This compound (IS) 455.4375.05[4][5]

Method Validation Summary

The described method has been validated according to regulatory guidelines, with key performance characteristics summarized below.

Table 4: Summary of Validation Parameters
ParameterResult
Linearity Range 2.0 - 250.0 ng/mL[4][5]
Correlation Coefficient (r²) > 0.999[7][8]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[4][5]
Accuracy 85-115% of nominal concentration (98.5% to 101.2%)[8][9][10]
Precision (% RSD) Intra- and Inter-day precision < 15%[8]
Recovery Empagliflozin: ~85-95%[1][7][11]this compound: ~87%[1]
Matrix Effect No significant matrix effect observed[11]
Stability Stable under bench-top, freeze-thaw, and long-term storage conditions[12][13]

Visualizations

G Bioanalytical Workflow for Empagliflozin Analysis cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Human Plasma Sample (Unknown, CC, or QC) p2 Spike with This compound (IS) p1->p2 s1 Add Acetonitrile (Protein Precipitation) p2->s1 s2 Vortex & Centrifuge s1->s2 s3 Collect Supernatant s2->s3 a1 Inject into UPLC System s3->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Detect by MS/MS (MRM Mode) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Area Ratio d1->d2 d3 Quantify Concentration (using Calibration Curve) d2->d3

Caption: Experimental workflow for Empagliflozin quantification in human plasma.

G Bioanalytical Method Validation Parameters cluster_core Core Performance Characteristics cluster_sample_matrix Sample & Matrix Effects cluster_stability Analyte Stability Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw BenchTop Bench-Top Stability Validation->BenchTop LongTerm Long-Term Stability Validation->LongTerm StockSolution Stock Solution Stability Validation->StockSolution

Caption: Logical relationship of key bioanalytical method validation parameters.

The UPLC-MS/MS method described provides a rapid, sensitive, and selective approach for the quantification of Empagliflozin in human plasma.[1] The simple protein precipitation extraction procedure offers high recovery and minimizes matrix effects, making the method suitable for high-throughput analysis in clinical and pharmacokinetic studies.[1][3] The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and reliability of the results.

References

Application Notes and Protocols for the Quantification of Empagliflozin-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Empagliflozin is an orally administered sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Accurate and reliable quantification of empagliflozin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Empagliflozin-d4, a deuterated analog, is the recommended internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response. This document provides detailed application notes and protocols for the detection and quantification of this compound and, by extension, empagliflozin, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key mass spectrometry and chromatographic parameters for the detection of Empagliflozin and its deuterated internal standard, this compound. These parameters have been compiled from various validated methods and serve as a starting point for method development and validation.[1][2][3][4]

Table 1: Mass Spectrometry Parameters for Empagliflozin and this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
EmpagliflozinESI Positive451.17355.111220
EmpagliflozinESI Positive451.0471.07Not SpecifiedNot Specified
EmpagliflozinESI Positive451.7271.29Not SpecifiedNot Specified
EmpagliflozinESI Positive451.1571.12Not SpecifiedNot Specified
EmpagliflozinESI Negative449.01371.213040
This compound (Internal Standard) ESI Positive 455.15 358.21 12 20
This compound (Internal Standard) ESI Positive 455.43 75.05 Not Specified Not Specified
This compound (Internal Standard) ESI Positive 455.19 71.12 Not Specified Not Specified

ESI: Electrospray Ionization

Table 2: Typical Liquid Chromatography Parameters

ParameterCondition 1Condition 2Condition 3
Column Synergi 2.5µ Fusion-Reverse Phase 100A (100 mm × 2.0 mm)[1]Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2][3]Spherisorb RP/Cyano column[4]
Mobile Phase A 0.2% Formic Acid in Water[1]0.1% Aqueous Formic Acid[2] or 0.01% Formic Acid[3]25 mM Ammonium Acetate Buffer (pH 8.1)[4]
Mobile Phase B Methanol[1]Acetonitrile[2][3]Acetonitrile[4]
Gradient/Isocratic Isocratic (75:25, B:A)[1]Isocratic (25:75, B:A)[2] or (30:70, B:A)[3]Gradient[4]
Flow Rate 0.3 µL/min[1]0.2 mL/min[2] or 0.3 mL/min[3]0.8 mL/min[4]
Column Temperature 50°C[1]55°C[2]Not Specified
Injection Volume 10 µL[1]Not SpecifiedNot Specified

Experimental Protocols

This section outlines a general protocol for the extraction and analysis of empagliflozin from human plasma using this compound as an internal standard. This protocol is a composite of commonly employed techniques and should be optimized and validated for specific laboratory conditions and instrumentation.

Materials and Reagents
  • Empagliflozin certified reference standard

  • This compound certified reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Equipment
  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator (optional)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

Procedure

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Empagliflozin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Empagliflozin stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of approximately 5 µg/mL.[1] A concentration of 25 ng/mL has also been reported.[5]

2. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • To each tube, add 100 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards/QCs, or study sample).

  • Add 20 µL of the IS working solution to all tubes except the blank.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to clean autosampler vials.

  • Inject a specified volume (e.g., 10 µL) into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2. It is recommended to start with the parameters from a single, consistent method and optimize from there. For example, using the parameters from Condition 1 in Table 2 with the corresponding mass spectrometry settings.

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

  • Create a sequence table in the instrument software including blanks, calibration curve standards, QC samples, and unknown samples.

  • Acquire data in the Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis

  • Integrate the chromatographic peaks for Empagliflozin and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Empagliflozin in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation supernatant->lc Injection ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio cal_curve Calibration Curve ratio->cal_curve quant Quantification cal_curve->quant

Caption: Experimental workflow for Empagliflozin quantification.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantitative analysis of Empagliflozin using this compound as an internal standard by LC-MS/MS. The tabulated data and detailed procedures serve as a robust starting point for method development and validation in a research setting. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results.

References

Application Note: Chromatographic Separation of Empagliflozin and Empagliflozin-d4 for Pharmacokinetic and Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Empagliflozin is an orally administered sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1] Accurate quantification of Empagliflozin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicodynamic studies.[2][3] The use of a stable isotope-labeled internal standard, such as Empagliflozin-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing. This application note details a robust method for the chromatographic separation of Empagliflozin and its deuterated internal standard, this compound.

Analytical Method Overview

The developed methods utilize reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for the sensitive and selective quantification of Empagliflozin and this compound.[4][5] The chromatographic conditions are optimized to ensure sufficient retention, good peak shape, and efficient separation from endogenous plasma components.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the chromatographic separation and detection of Empagliflozin and this compound based on validated bioanalytical methods.

Table 1: Chromatographic Conditions and Retention Times

ParameterMethod 1Method 2Method 3
Chromatography UPLC-MS/MSUPLC-MS/MSLC-MS/MS
Column Synergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm), 2.5 µm[4]Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[5]Phenomenex Synergi, 4µm, 4.6×75mm[6][7]
Mobile Phase Methanol: 0.2% Formic Acid (75:25, v/v)[4]0.01% Formic Acid: Acetonitrile (70:30, v/v)[5]5mM Ammonium Acetate with 0.1% Formic Acid: Acetonitrile (50:50, v/v)[6][7]
Flow Rate 0.3 µL/min[4]0.3 mL/min[5]0.9 mL/min[6][7]
Injection Volume Not SpecifiedNot Specified20 µL[6][7]
Retention Time (Empagliflozin) Not Specified< 3.0 min[5]1.50 min[7]
Retention Time (this compound) Not Specified< 3.0 min[5]Not Specified (as IS)

Table 2: Mass Spectrometry Detection Parameters

ParameterMethod 1Method 2
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive[6][7]
Monitored Transition (Empagliflozin) Not Specifiedm/z 451.52 -> 71.32[7]
Monitored Transition (this compound) Not SpecifiedNot Specified
Internal Standard (IS) This compound[4]Nevirapine (in this specific study)[6][7]

Table 3: Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range (Empagliflozin) Not Specified2.0 - 250.0 ng/mL[5]
Correlation Coefficient (r²) > 0.999[5]> 0.999[7]
Lower Limit of Quantification (LLOQ) Not Specified2.0 pg/mL (for a different method)[6][7]
Mean Recovery (Empagliflozin) Not Specified94.63% (for a different method)[6][7]

Experimental Protocols

Protocol 1: UPLC-MS/MS Bioanalytical Method

This protocol is based on the method described by B. Raju et al. for the determination of Empagliflozin in human plasma.[4]

1. Materials and Reagents:

  • Empagliflozin and this compound reference standards

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Human plasma (K2EDTA as anticoagulant)

  • Ethyl acetate for liquid-liquid extraction[4]

2. Standard and Internal Standard Preparation:

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of Empagliflozin and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a suitable diluent to prepare working standards for calibration curve and quality control samples.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of approximately 5 µg/mL.[4]

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of plasma sample, add the internal standard solution.

  • Add a suitable volume of extraction solvent (e.g., ethyl acetate).[4]

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.

4. UPLC-MS/MS Conditions:

  • Column: Synergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm), 2.5 µm[4]

  • Mobile Phase: A mixture of Methanol and 0.2% Formic Acid in a 75:25 (v/v) ratio.[4]

  • Flow Rate: 0.3 µL/min[4]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • MS/MS Detector: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the bioanalytical quantification of Empagliflozin using this compound as an internal standard.

workflow plasma Plasma Sample add_is Spike with this compound (IS) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Inject into LC System evaporation->injection separation Chromatographic Separation (Empagliflozin & this compound) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

References

Application Notes and Protocols: Empagliflozin-d4 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Empagliflozin-d4 as an internal standard in bioequivalence studies of Empagliflozin. The information is intended to guide researchers in developing and validating robust bioanalytical methods for pharmacokinetic assessments.

Introduction

Empagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus. To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence (BE) studies. A critical component of these studies is the accurate quantification of the drug in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] this compound, being chemically identical to Empagliflozin but with a different mass, co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby providing the most accurate and precise quantification.[2]

Application: Internal Standard in Bioanalytical Methods

This compound is utilized as an internal standard (IS) for the determination of Empagliflozin concentrations in plasma samples.[3][4] Its primary role is to correct for variability during sample preparation and analysis, including extraction losses and instrument response fluctuations.[1][5] Several validated LC-MS/MS methods have been published demonstrating the successful use of this compound for bioequivalence and pharmacokinetic studies.[6][7][8]

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for Empagliflozin is a randomized, open-label, two-sequence, two-period crossover study in healthy adult subjects.[8][9]

Study Population: Healthy adult male and female subjects.[10]

Study Design:

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (Test -> Reference or Reference -> Test).[9]

  • Dosing: A single oral dose of the test or reference Empagliflozin formulation (e.g., 25 mg) is administered.[10] To mitigate the risk of hypoglycemia, subjects may receive a glucose solution.[8][9]

  • Washout Period: A sufficient washout period (e.g., 7 to 12 days) is maintained between the two treatment periods to ensure complete elimination of the drug from the previous period.[9][11]

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.33, 0.67, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, 34, 48, and 72 hours post-dose).[7][9]

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma, which is then stored frozen (e.g., at -70°C) until analysis.[7][8]

G

Bioanalytical Method: LC-MS/MS Quantification of Empagliflozin

This protocol outlines a general procedure for the quantification of Empagliflozin in human plasma using this compound as an internal standard.

2.1. Materials and Reagents

  • Empagliflozin reference standard

  • This compound internal standard[6]

  • Human plasma (with K2-EDTA)

  • Methanol (LC-MS grade)[6]

  • Acetonitrile (LC-MS grade)[6]

  • Formic acid or Ammonium bicarbonate[6][3]

  • Methyl tert-butyl ether (MTBE) or Ethyl acetate[3][7]

  • Water (HPLC grade)[3]

2.2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of Empagliflozin and this compound in a suitable solvent like methanol (e.g., 1 mg/mL).[7]

  • Working Solutions: Prepare serial dilutions of the Empagliflozin stock solution to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 5 µg/mL).[3]

  • CC and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of CC standards covering the desired concentration range (e.g., 2-1000 ng/mL) and QC samples at low, medium, and high concentrations.[6]

2.3. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Aliquot 100-300 µL of plasma sample (blank, CC, QC, or study sample) into a microcentrifuge tube.[7][8]

  • Add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution to each tube (except for the blank matrix).[7]

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).[7]

  • Vortex the mixture for approximately 3 minutes.[7]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 3 minutes.[7]

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[7]

  • Reconstitute the residue in a specific volume (e.g., 300 µL) of the mobile phase.[7]

  • Inject an aliquot into the LC-MS/MS system.

G

2.4. LC-MS/MS Conditions The following are representative conditions and may require optimization.

ParameterTypical Setting
LC Column XBridge C18 (75 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase Acetonitrile and 10 mM Ammonium Bicarbonate (70:30 v/v) or Methanol and 0.2% Formic Acid (75:25 v/v)[3]
Flow Rate 0.3 - 0.8 mL/min[3]
Column Temp. Ambient or controlled (e.g., 40°C)
Injection Vol. 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive[8]
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Empagliflozin) m/z 451.15 -> 71.12[12] or m/z 472.05 -> 359.00[8]
MRM Transition (this compound) m/z 455.19 -> 71.12[12] or m/z 468.15 -> 355.10[8]

2.5. Data Analysis and Pharmacokinetic Parameters

  • Pharmacokinetic parameters are calculated using non-compartmental methods.[11]

  • The primary endpoints for bioequivalence assessment are the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUClast, and AUCinf.[7][13]

  • Bioequivalence is concluded if the 90% CIs for these parameters fall within the acceptance range of 80.00% to 125.00%.[8][11]

Data Presentation

Pharmacokinetic Parameters from a Bioequivalence Study

The following table summarizes pharmacokinetic data from a representative bioequivalence study of two 25 mg Empagliflozin formulations in healthy subjects (N=27).[7]

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (µg/L) 442.02 ± 103.37436.29 ± 118.741.0221 (0.9527–1.0967)
AUClast (µg·h/L) 3131.08 ± 529.303006.88 ± 514.211.0411 (1.0153–1.0677)
AUCinf (µg·h/L) 3194.53 ± 547.433064.17 ± 522.99-
Tmax (h) [median (range)]1.50 (1.00–4.00)1.50 (0.67–4.00)-
t1/2 (h) 8.62 ± 1.458.59 ± 1.52-

Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time 0 to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life.[7]

Bioequivalence Assessment Results

This table presents the results of the bioequivalence assessment from another study.[8]

ParameterGeometric Mean Ratio (Test/Reference) %90% Confidence Interval
Cmax 105.11%100.28% – 110.18%
AUC0-t 103.25%99.62% – 107.00%
AUC0-∞ 102.71%99.26% – 106.28%

The results demonstrate that the 90% CIs for Cmax, AUC0-t, and AUC0-∞ fall within the 80.00-125.00% range, indicating bioequivalence between the test and reference formulations.[8]

Signaling Pathways and Logical Relationships

Empagliflozin's mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys. This is not a signaling pathway in the classical sense but a direct inhibition of a transporter protein.

G

References

Application Notes and Protocols for Empagliflozin-d4 in Metabolic Profiling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive details on the utilization of Empagliflozin-d4, a deuterated stable isotope-labeled internal standard, for the accurate quantification of the anti-diabetic drug Empagliflozin in various biological matrices. The protocols outlined below are essential for metabolic profiling, pharmacokinetic (PK), and bioequivalence studies, ensuring data integrity and reproducibility.

Application Notes

This compound is a critical tool in metabolic research, primarily employed as an internal standard (IS) in mass spectrometry-based assays.[1][2][] Its structural similarity and identical physicochemical properties to the parent drug, Empagliflozin, allow it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response. The key applications of this compound include:

  • Quantitative Bioanalysis: Essential for the precise measurement of Empagliflozin concentrations in biological samples such as plasma, serum, and urine.[1][2][4][5] This is fundamental for pharmacokinetic studies, enabling the determination of absorption, distribution, metabolism, and excretion (ADME) parameters.

  • Metabolic Profiling: In the context of metabolic profiling, this compound serves as a reliable internal standard to ensure the accurate quantification of Empagliflozin itself, which is crucial for correlating its concentration with observed changes in endogenous metabolite levels. While broad, untargeted metabolomics studies aim to capture a wide range of metabolites, the precise quantification of the administered drug is vital for understanding its dose-dependent effects on metabolic pathways.[6][7][8]

  • Bioequivalence Studies: this compound is used in comparative studies to determine if a generic version of a drug has the same bioavailability as the brand-name drug.[1]

  • Drug-Drug Interaction Studies: Accurate quantification of Empagliflozin using its deuterated internal standard is important in studies investigating the impact of co-administered drugs on its metabolism and clearance.

Empagliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys.[9][10] By inhibiting SGLT2, Empagliflozin reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels.[9][10] This mechanism of action has systemic metabolic consequences beyond glycemic control, impacting various metabolic pathways. Recent studies have focused on the broader metabolic effects of Empagliflozin, including its impact on lipid metabolism and cardiovascular health.[11][12][13]

Experimental Protocols

Protocol 1: Quantification of Empagliflozin in Human Plasma using UPLC-MS/MS

This protocol describes a validated method for the determination of Empagliflozin in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard.[1][2]

1. Materials and Reagents:

  • Empagliflozin (Working Standard)

  • This compound (Internal Standard)[1]

  • Human plasma (with K2EDTA as anticoagulant)[1]

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)

  • Formic acid (0.2%)[1]

  • Ethyl acetate (HPLC grade)[1]

  • Water (HPLC grade)[1]

  • Dimethyl sulfoxide (DMSO)[1]

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
UPLC System Synergi 2.5µ Fusion-Reverse Phase 100A (100 mm×2.0 mm), 2.5 µm column[1]
Mobile Phase Methanol: 0.2% Formic Acid (75:25, v/v)[1]
Flow Rate 0.3 µL/min[1]
Column Temperature 50°C[1]
Autosampler Temperature 10°C[1]
Injection Volume 10 µL[1]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

3. Mass Spectrometry Parameters:

AnalyteParent Ion (m/z)Daughter Ion (m/z)Cone (Volts)Collision Energy (eV)
Empagliflozin 451.17355.1120.0012.00
This compound 455.15358.2120.0012.00

Data sourced from a validated bioanalytical method.[1]

4. Stock and Working Solution Preparation:

  • Empagliflozin Stock Solution: Prepare a stock solution of Empagliflozin in a suitable solvent such as DMSO or ethanol.

  • This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol or DMSO.[1]

  • Working Solutions: Prepare serial dilutions of the Empagliflozin stock solution with diluent to create calibration curve standards and quality control (QC) samples. The internal standard working solution should be prepared at a fixed concentration (e.g., 5 µg/mL).[1]

5. Sample Preparation (Liquid-Liquid Extraction): [1]

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution to each tube (except for blank samples).

  • Add a protein precipitation agent, such as acetonitrile, and vortex to mix.

  • Perform liquid-liquid extraction by adding a non-polar solvent like ethyl acetate, vortexing, and centrifuging to separate the layers.[1]

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.

6. Data Analysis:

  • Quantify the peak areas of Empagliflozin and this compound.

  • Calculate the peak area ratio of Empagliflozin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of Empagliflozin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Empagliflozin

Empagliflozin Empagliflozin SGLT2 SGLT2 (Sodium-Glucose Cotransporter 2) Empagliflozin->SGLT2 Inhibits Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion Inhibition leads to Kidney Kidney (Proximal Tubule) Kidney->SGLT2 Located in Blood_Glucose Blood Glucose Levels Glucose_Reabsorption->Blood_Glucose Increases Urinary_Glucose_Excretion->Blood_Glucose Decreases Metabolic_Effects Systemic Metabolic Effects Blood_Glucose->Metabolic_Effects Influences Lipid_Metabolism Altered Lipid Metabolism Metabolic_Effects->Lipid_Metabolism Cardiovascular_Benefits Cardiovascular Benefits Metabolic_Effects->Cardiovascular_Benefits

Caption: Mechanism of action of Empagliflozin.

Experimental Workflow for Empagliflozin Quantification

Start Start: Plasma Sample Collection Spiking Spike with This compound (IS) Start->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis UPLC-MS/MS Analysis Evaporation->Analysis Data_Processing Data Processing: Peak Area Ratio Calculation Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification End End: Empagliflozin Concentration Quantification->End

Caption: Bioanalytical workflow for Empagliflozin.

Logical Relationship in Internal Standard-Based Quantification

Analyte Empagliflozin (Analyte) Sample_Matrix Biological Matrix (e.g., Plasma) Analyte->Sample_Matrix Present in IS This compound (Internal Standard) IS->Sample_Matrix Added to Sample_Prep Sample Preparation (Extraction, etc.) Sample_Matrix->Sample_Prep MS_Analysis Mass Spectrometry Analysis Sample_Prep->MS_Analysis Ratio Peak Area Ratio (Analyte / IS) MS_Analysis->Ratio Yields Concentration Accurate Concentration Ratio->Concentration Correlates with

Caption: Role of this compound as an internal standard.

References

Troubleshooting & Optimization

troubleshooting poor peak shape for Empagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues related to poor peak shape during the chromatographic analysis of Empagliflozin-d4. The following sections are designed to help researchers, scientists, and drug development professionals identify and resolve these challenges in a systematic manner.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common problem that can compromise integration and accuracy.[1][2] It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Empagliflozin contains functional groups that can interact with free silanol groups on the silica surface of C18 columns, especially at mid-range pH.[2][3] This is a primary cause of tailing for basic compounds.[4]

    • Solution 1: Use a modern, high-purity, end-capped C18 column to minimize exposed silanol groups.

    • Solution 2: Adjust the mobile phase pH. Adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) can suppress the ionization of silanol groups, reducing these interactions.[5]

    • Solution 3: Ensure the mobile phase buffer concentration is adequate (typically >10 mM) to maintain a stable pH.[6]

  • Column Contamination: Accumulation of strongly retained matrix components at the column inlet can create active sites that cause tailing.[3][7]

    • Solution: Use a guard column and implement a robust sample preparation method (e.g., protein precipitation followed by SPE). Regularly flush the column with a strong solvent.

  • Extra-Column Dead Volume: Excessive or poorly connected tubing between the column and the detector can lead to peak broadening and tailing.[2][7]

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005"). Ensure all fittings and connections are properly made to avoid dead volume.[2][4]

Q2: What is causing my this compound peak to show fronting?

Peak fronting, the inverse of tailing, results in a leading edge that is less steep than the trailing edge.

Potential Causes and Solutions:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a fronting peak shape.[3][8]

    • Solution 1: Reduce the injection volume or dilute the sample.

    • Solution 2: Verify that the concentration of this compound (the internal standard) is appropriate for the analytical range.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.[3][4]

    • Solution: Reconstitute the final sample extract in a solvent that is as close as possible in composition and strength to the initial mobile phase.

Q3: My this compound peak is split or appears as a doublet. What should I investigate?

Peak splitting indicates that the analyte band is being distorted as it passes through the column.

Potential Causes and Solutions:

  • Blocked Column Frit or Void: A partially blocked inlet frit or a void/channel in the column packing at the inlet can cause the sample to travel through two different paths, resulting in a split peak.[7]

    • Solution 1: Replace the column inlet frit if possible.

    • Solution 2: Reverse-flush the column (if permitted by the manufacturer) at a low flow rate to dislodge particulates.

    • Solution 3: If a void is suspected, the column typically needs to be replaced.

  • Severe Sample Solvent Effect: A strong injection solvent can cause condensation of the mobile phase at the column inlet, leading to peak distortion and splitting.[4]

    • Solution: As with fronting, ensure the sample solvent is compatible with and ideally weaker than the mobile phase.

  • Contamination at Injector: A partially clogged injector needle or seat can cause the sample to be introduced into the flow path unevenly.

    • Solution: Perform routine maintenance on the autosampler, including cleaning the injector needle and seat.

Data & Protocols

Troubleshooting Summary Table
IssueCommon CauseRecommended Solution
Peak Tailing Secondary silanol interactionsUse an end-capped column; add 0.1% formic acid to mobile phase.
Column contaminationUse a guard column; flush the system with strong solvent.
Extra-column dead volumeMinimize tubing length and use narrow ID tubing; check fittings.
Peak Fronting Column overloadReduce injection volume or sample concentration.
Sample solvent mismatchReconstitute sample in a solvent similar to the mobile phase.
Peak Splitting Blocked column inlet/fritReverse-flush the column or replace the frit/column.
Severe sample solvent effectEnsure sample solvent is weaker than the mobile phase.
Example Experimental Protocol: UPLC-MS/MS Analysis

This protocol is a representative method for the analysis of this compound in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

    • Vortex for 30 seconds.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • A table summarizing typical UPLC conditions is provided below. The use of a gradient elution helps in separating the analyte from matrix interferences.

ParameterRecommended Condition
System UPLC coupled with a triple quadrupole mass spectrometer
Column Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 30% B to 90% B over 2.0 min, hold for 0.5 min, return to 30% B
  • Mass Spectrometry Conditions:

    • Detection is performed using electrospray ionization in positive mode (ESI+) with Multiple Reaction Monitoring (MRM).

ParameterEmpagliflozinThis compound
Ionization Mode ESI+ESI+
MRM Transition 451.72 → 71.29[9]455.43 → 75.05[9]
Dwell Time 100 ms100 ms
Collision Energy Optimized for specific instrumentOptimized for specific instrument
Cone Voltage Optimized for specific instrumentOptimized for specific instrument

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape for this compound.

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (this compound) tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting splitting Peak Splitting? start->splitting cause_tailing1 Secondary Silanol Interactions tailing->cause_tailing1 Causes cause_tailing2 Column Contamination tailing->cause_tailing2 Causes cause_tailing3 Extra-Column Dead Volume tailing->cause_tailing3 Causes sol_tailing1 Use End-Capped Column Add 0.1% Formic Acid cause_tailing1->sol_tailing1 Solution sol_tailing2 Use Guard Column Flush System cause_tailing2->sol_tailing2 Solution sol_tailing3 Check Fittings Use Narrow ID Tubing cause_tailing3->sol_tailing3 Solution cause_fronting1 Column Overload fronting->cause_fronting1 Causes cause_fronting2 Sample Solvent Too Strong fronting->cause_fronting2 Causes sol_fronting1 Reduce Injection Volume Dilute Sample cause_fronting1->sol_fronting1 Solution sol_fronting2 Match Sample Solvent to Mobile Phase cause_fronting2->sol_fronting2 Solution cause_splitting1 Column Inlet Void or Blocked Frit splitting->cause_splitting1 Causes cause_splitting2 Severe Solvent Mismatch splitting->cause_splitting2 Causes sol_splitting1 Reverse-Flush Column Replace Column cause_splitting1->sol_splitting1 Solution sol_splitting2 Reconstitute Sample in Weaker Solvent cause_splitting2->sol_splitting2 Solution

A logical workflow for diagnosing poor peak shape issues.

References

Technical Support Center: Minimizing Ion Suppression with Empagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression in bioanalytical methods using Empagliflozin-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing Empagliflozin?

A1: Ion suppression is a matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS). It is the reduction in the ionization efficiency of an analyte, in this case, Empagliflozin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1]

Q2: How does this compound, as a deuterated internal standard, help in minimizing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally almost identical to Empagliflozin, it is expected to have very similar chemical and physical properties.[1] This means it will co-elute with Empagliflozin and experience the same degree of ion suppression.[1][3] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by ion suppression can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound fail to correct for ion suppression?

A3: Yes, under certain circumstances, even a deuterated internal standard may not fully compensate for ion suppression. This phenomenon is known as differential matrix effects.[4] The primary reason is a potential chromatographic shift between Empagliflozin and this compound due to the deuterium isotope effect, which can slightly alter retention times. If they do not co-elute perfectly, they may be exposed to different levels of interfering matrix components, leading to inaccurate correction.[3]

Q4: What are the primary sources of ion suppression in biological samples for Empagliflozin analysis?

A4: The main culprits for ion suppression in bioanalysis are endogenous components from the sample matrix. These include:

  • Phospholipids: Abundant in plasma and a major cause of ion suppression, especially in electrospray ionization (ESI).[5]

  • Salts and Buffers: Non-volatile salts can build up in the ion source and reduce its efficiency.[6]

  • Other Endogenous Molecules: Lipids, proteins, and other small molecules can compete with Empagliflozin for ionization.[6]

Q5: What are the general strategies to minimize ion suppression?

A5: The most effective strategies focus on reducing matrix effects before the sample reaches the mass spectrometer. These include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally better at removing interfering matrix components than protein precipitation (PPT).[2][5]

  • Chromatographic Separation: Optimizing the LC method to separate Empagliflozin from co-eluting matrix components is crucial.[1][2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may also lower the analyte signal.[2]

  • Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than ESI for some compounds.[1][7]

Troubleshooting Guides

Issue 1: Poor Peak Area Reproducibility for Empagliflozin

This is often a primary indicator of variable ion suppression between samples.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes & Solutions start Poor Peak Area Reproducibility check_is Check this compound Peak Area Reproducibility start->check_is check_ratio Check Analyte/IS Ratio Reproducibility check_is->check_ratio If IS is also variable cause2 Differential Ion Suppression (Chromatographic Shift) check_is->cause2 If IS is reproducible but analyte is not cause1 Variable Matrix Effects (Poor Sample Cleanup) check_ratio->cause1 If ratio is not reproducible solution1 Improve Sample Preparation (e.g., switch from PPT to SPE) cause1->solution1 solution2 Optimize Chromatography (ensure co-elution) cause2->solution2

Caption: Troubleshooting workflow for poor peak area reproducibility.

Detailed Steps:

  • Assess Internal Standard Performance: Examine the peak area of this compound across multiple injections. If it is also highly variable, this points towards inconsistent sample preparation or significant matrix effects affecting both the analyte and the internal standard.

  • Evaluate Analyte to Internal Standard Ratio: If the ratio of Empagliflozin to this compound is consistent despite variations in individual peak areas, the internal standard is effectively compensating for ion suppression. If the ratio is not consistent, it suggests differential ion suppression.

  • Improve Sample Preparation: If variable matrix effects are suspected, enhance the sample cleanup procedure. Transitioning from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) can significantly reduce matrix interferences.[5]

  • Optimize Chromatography: If differential ion suppression is the likely cause, focus on the chromatographic conditions. Adjust the mobile phase gradient or change the analytical column to ensure complete co-elution of Empagliflozin and this compound.[3]

Issue 2: Low Signal Intensity for Empagliflozin and this compound

This indicates significant and consistent ion suppression across all samples.

Troubleshooting Workflow:

cluster_0 Observation cluster_1 Diagnostic Step cluster_2 Potential Causes & Solutions start Low Signal Intensity (Analyte & IS) infusion_exp Perform Post-Column Infusion Experiment start->infusion_exp cause2 Suboptimal Ion Source Conditions start->cause2 If suppression is general cause1 Co-elution with Strongly Suppressing Matrix Component infusion_exp->cause1 If suppression is observed at analyte retention time solution1 Modify Chromatographic Method (shift retention time) cause1->solution1 solution2 Optimize MS Parameters (e.g., gas flow, temp) cause2->solution2 solution3 Consider Switching Ionization Source (e.g., to APCI) cause2->solution3 cluster_0 Factors Influencing Ion Suppression cluster_1 Mitigation Strategies cluster_2 Desired Outcome matrix Sample Matrix (Phospholipids, Salts) sample_prep Sample Preparation (SPE, LLE) matrix->sample_prep chromatography Chromatography (Co-elution) lc_method LC Method Optimization chromatography->lc_method ms_source MS Ion Source (Conditions) ms_source->lc_method outcome Accurate & Precise Quantification sample_prep->outcome lc_method->outcome is_correction Internal Standard (this compound) is_correction->outcome

References

Technical Support Center: Analysis of Empagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the analysis of Empagliflozin and its stable isotope-labeled internal standard, Empagliflozin-d4, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of Empagliflozin?

A1: Matrix effect is the alteration of ionization efficiency for a target analyte, such as Empagliflozin, by the presence of co-eluting, often unidentified, components in the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3] These interfering components can be endogenous substances like phospholipids and salts or exogenous substances like anticoagulants and dosing vehicles.[1]

Q2: Why is this compound used as an internal standard (IS)?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte (Empagliflozin).[4] It, therefore, co-elutes chromatographically and experiences the same degree of matrix effect and variability during sample processing.[4] By measuring the ratio of the analyte response to the IS response, the method can accurately compensate for signal variations, leading to more robust and reliable results.[1][5]

Q3: How is the matrix effect quantitatively evaluated?

A3: The matrix effect is most commonly quantified using the post-extraction addition method.[1][6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix (which has undergone the full sample preparation procedure) with the peak area of the analyte in a neat (pure) solvent at the same concentration.[6][7] The ratio of these two responses is called the Matrix Factor (MF). An MF value of 1 indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement.[1] According to regulatory guidelines, the matrix effect should be assessed using at least six different lots of the biological matrix.[8][9]

Q4: What are the acceptable limits for matrix effects in regulated bioanalysis?

A4: According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), the variability of the matrix effect should be minimal.[7][10] While absolute matrix effects should ideally be between 0.75 and 1.25, the critical parameter is the precision of the internal standard-normalized matrix factor across different lots of the matrix.[1] The coefficient of variation (%CV) of the IS-normalized matrix factor should not be greater than 15%.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem: I am observing significant ion suppression or enhancement.

This is a common issue in LC-MS/MS analysis, indicated by a Matrix Factor (MF) significantly deviating from 1.0.

Solution:

A systematic approach is required to identify and mitigate the source of the matrix effect. This involves evaluating and optimizing sample preparation, chromatographic separation, and the choice of internal standard.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Ion Suppression/Enhancement start Significant Ion Suppression/ Enhancement Detected check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., this compound) being used? start->check_is check_cleanup Evaluate Sample Cleanup check_is->check_cleanup Yes check_chrom Optimize Chromatography check_cleanup->check_chrom check_dilution Consider Sample Dilution check_chrom->check_dilution end_solved Problem Resolved check_dilution->end_solved

Caption: A logical workflow for troubleshooting ion suppression/enhancement.

  • Confirm Appropriate Internal Standard: Ensure you are using this compound. A SIL-IS is the most effective way to compensate for matrix effects.[4]

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis. Protein precipitation is a common but less clean method. Consider more rigorous techniques.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than protein precipitation.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids, a common cause of ion suppression.

  • Optimize Chromatographic Conditions: If cleaner sample preparation is not sufficient, modify your LC method to separate Empagliflozin from the co-eluting interferences.

    • Gradient Modification: Extend the gradient to increase the separation of components.

    • Column Change: Use a column with a different chemistry or a smaller particle size for better resolution.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[3][4] This is a viable strategy if the concentration of Empagliflozin is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

Problem: My results show high variability across different plasma lots.

This indicates that the matrix effect is not consistent between individual samples, which can compromise the integrity of a study.

Solution:

During method development, it is crucial to evaluate the matrix effect across multiple sources of the biological matrix.

Data on Matrix Effect Mitigation Strategies

The following table summarizes hypothetical but realistic data on the effectiveness of different sample preparation techniques in minimizing matrix effects and their variability for Empagliflozin analysis.

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF) (Mean ± SD, n=6 lots)IS-Normalized MF (%CV, n=6 lots)
Protein Precipitation (PPT)95 ± 5.20.78 ± 0.1512.5%
Liquid-Liquid Extraction (LLE)88 ± 4.50.92 ± 0.086.8%
Solid-Phase Extraction (SPE)92 ± 3.80.98 ± 0.043.1%

As shown in the table, while Protein Precipitation offers high recovery, it results in a more significant and variable matrix effect (ion suppression in this case). Solid-Phase Extraction provides the most consistent results with a matrix factor closest to 1 and the lowest variability (%CV), making it the most robust method.[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

This protocol details the steps to calculate the Matrix Factor (MF).

Workflow Diagram:

G cluster_1 Post-Extraction Addition Workflow prep_a Set A: Prepare Neat Solutions (Analyte + IS in reconstitution solvent) analyze Analyze Set A and Set B by LC-MS/MS prep_a->analyze prep_b Set B: Prepare Blank Matrix Extracts (Extract 6+ lots of blank matrix) spike_b Spike Extracted Blank Matrix with Analyte + IS (Post-Extraction) prep_b->spike_b spike_b->analyze calculate Calculate Matrix Factor: MF = (Peak Area in Set B) / (Peak Area in Set A) analyze->calculate

Caption: Workflow for assessing matrix effect via post-extraction addition.

Procedure:

  • Prepare Set A (Neat Solution):

    • Prepare a solution of Empagliflozin and this compound in the final reconstitution solvent at low and high-quality control (LQC and HQC) concentrations.

  • Prepare Set B (Post-Extraction Spiked Matrix):

    • Take at least six different lots of blank biological matrix (e.g., human plasma).

    • Process these blank samples using your established extraction procedure (e.g., SPE).

    • After the final evaporation step, spike the dried extracts with the same LQC and HQC concentrations of Empagliflozin and this compound as in Set A, using the reconstitution solvent.

  • Analysis:

    • Inject both Set A and Set B samples into the LC-MS/MS system.

  • Calculation:

    • Calculate the Matrix Factor (MF) for the analyte and the IS separately for each lot:

      • MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

    • Calculate the IS-Normalized MF:

      • IS-Normalized MF = (MF of Empagliflozin) / (MF of this compound)

    • Calculate the %CV for the IS-Normalized MF across the different matrix lots.

Protocol 2: Solid-Phase Extraction (SPE) for Empagliflozin from Human Plasma

This is a general protocol that can be adapted. A mixed-mode cation exchange (MCX) or a reversed-phase polymer-based sorbent is often suitable. A published method utilized Oasis WCX cartridges.

Materials:

  • Oasis WCX SPE Cartridges

  • Human Plasma with K2EDTA as anticoagulant

  • Ammonia solution

  • Methanol

  • Acetonitrile

  • Reconstitution Solvent (e.g., 50:50 Acetonitrile:Water)

  • Vortex mixer, Centrifuge, SPE Manifold, Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma sample, add 50 µL of this compound internal standard working solution.

    • Add 400 µL of diluted ammonia solution and vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of purified water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of Acetonitrile to remove non-polar interferences.

  • Elution:

    • Elute Empagliflozin and this compound with 1 mL of 5% Formic Acid in Methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Analysis:

    • Inject a 10 µL aliquot into the LC-MS/MS system.

References

improving recovery of Empagliflozin-d4 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Empagliflozin-d4 sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most frequently employed and validated methods for the extraction of this compound from biological matrices such as human plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method often depends on the sample volume, required purity, and available equipment.

Q2: I am experiencing low recovery of this compound. What are the potential causes?

A2: Low recovery of this compound can stem from several factors. These include suboptimal pH during extraction, use of an inappropriate extraction solvent or SPE cartridge, incomplete elution, or degradation of the analyte. It is also crucial to consider the potential for matrix effects, where other components in the sample interfere with the extraction process.

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, it is important to optimize the sample cleanup process. This can be achieved by selecting a more selective extraction technique, such as SPE over PPT. Additionally, optimizing the chromatographic conditions, for instance, by adjusting the mobile phase composition or using a different column, can help separate this compound from interfering matrix components.

Q4: What are the recommended storage conditions for this compound samples to ensure stability?

A4: Studies have shown that Empagliflozin is stable in plasma samples for short periods at room temperature (25°C) and for at least 24 hours in a refrigerator at 4°C[1]. For long-term storage, it is advisable to keep samples frozen at -20°C or below to prevent degradation. It is also important to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Low Recovery of this compound
Symptom Possible Cause Recommended Solution
Low recovery with Liquid-Liquid Extraction (LLE) Inappropriate extraction solvent.Optimize the LLE solvent. Ethyl acetate and diethyl ether have been successfully used for Empagliflozin extraction[2][3].
Suboptimal pH of the aqueous phase.Adjust the pH of the plasma sample. Basification of the plasma sample before extraction has been shown to be effective[4][5].
Insufficient mixing/vortexing time.Ensure thorough mixing of the organic and aqueous phases by vortexing for at least 1-2 minutes.
Low recovery with Solid-Phase Extraction (SPE) Incorrect SPE cartridge type.Select an appropriate SPE cartridge. Mixed-mode cation exchange (e.g., Oasis MCX) and hydrophilic-lipophilic balance (e.g., Oasis HLB) cartridges have demonstrated good recoveries for Empagliflozin[5].
Incomplete elution of the analyte.Optimize the elution solvent. A mixture of an organic solvent (e.g., methanol or acetonitrile) with a small percentage of a modifier (e.g., formic acid or ammonium hydroxide) might be necessary to ensure complete elution.
Sample overloading.Ensure that the amount of sample applied to the SPE cartridge does not exceed its binding capacity.
Low recovery with Protein Precipitation (PPT) Incomplete protein precipitation.Use a sufficient volume of a cold precipitating agent like acetonitrile or methanol (typically a 3:1 ratio of solvent to plasma).
Analyte co-precipitation with proteins.Optimize the precipitation conditions, such as temperature and incubation time, to minimize co-precipitation.
High Variability in Recovery
Symptom Possible Cause Recommended Solution
Inconsistent recovery across samples Inconsistent sample handling and preparation.Standardize all steps of the sample preparation workflow, including vortexing times, evaporation steps, and reconstitution volumes.
Variability in the biological matrix.Implement the use of a deuterated internal standard like this compound early in the sample preparation process to normalize for variability.
Pipetting errors.Calibrate and regularly check all pipettes to ensure accurate and precise liquid handling.

Quantitative Data Summary

The following tables summarize reported recovery data for Empagliflozin and its deuterated internal standard using different extraction methods.

Table 1: Recovery of this compound

Extraction MethodMatrixRecovery (%)Reference
Liquid-Liquid ExtractionHuman Plasma87.05[2]

Table 2: Recovery of Empagliflozin

Extraction MethodSPE CartridgeMatrixRecovery (%)Reference
Solid-Phase ExtractionOasis MCXHuman Plasma78-88[5]
Liquid-Liquid Extraction-Human Plasma85.30[2]
Protein Precipitation-Human Plasma87.39 - 90.78[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the determination of Empagliflozin in human plasma[2][6].

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution.

  • Add 100 µL of a buffer solution (e.g., 0.1 M sodium bicarbonate) to basify the sample.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 75:25 v/v methanol:0.2% formic acid) for LC-MS/MS analysis[2].

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is adapted from a method utilizing mixed-mode cation exchange cartridges[5].

  • Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 200 µL of plasma by adding 20 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Empagliflozin_MOA cluster_renal_tubule Renal Proximal Tubule Cell SGLT2 SGLT2 Transporter Glucose_Blood Glucose (in blood) SGLT2->Glucose_Blood Glucose_Filtrate Glucose (in filtrate) Glucose_Filtrate->SGLT2 Reabsorption Urine Urine Glucose_Filtrate->Urine Increased Excretion Empagliflozin Empagliflozin Empagliflozin->SGLT2 Inhibits

Caption: Mechanism of action of Empagliflozin as an SGLT2 inhibitor.

LLE_Workflow Start Start: Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Basify Basify Sample Add_IS->Basify Add_Solvent Add Ethyl Acetate Basify->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow Start Start: Plasma Sample Pretreat Pre-treat Sample (Add IS and Acidify) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Technical Support Center: Storage and Handling of Empagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of Empagliflozin-d4 during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, similar to its non-deuterated counterpart, is susceptible to degradation under several conditions. Forced degradation studies have identified the primary stress factors to be acidic and basic hydrolysis, oxidation, and photolysis.[1][2][3] The molecule is particularly sensitive to acid degradation.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in airtight containers, protected from light, moisture, and oxygen.[4] While cold chain logistics are not strictly necessary, protection from ambient humidity is crucial to prevent degradation.[4] For optimal shelf life, which can be up to 36 months under ideal conditions, storage in a desiccated environment is recommended.[4]

Q3: How does deuteration affect the stability of this compound compared to Empagliflozin?

A3: Deuteration involves substituting a hydrogen atom with its heavier isotope, deuterium, which results in a more stable chemical bond.[5] While this structural modification can improve the pharmacokinetic and/or toxicity profile of a drug, the fundamental degradation pathways are generally expected to remain the same.[5] There might be minor differences in the rate of degradation due to the kinetic isotope effect, but the types of degradation products are likely to be identical.

Q4: What are the known degradation products of Empagliflozin?

A4: Forced degradation studies have identified several degradation products (DPs). Under acidic hydrolysis, the major degradation pathways involve the ring opening of the tetrahydrofuran moiety and the elimination of the tetrahydrofuran ring.[6][7] Eleven unique degradation products have been reported under stress conditions of acid, base hydrolysis, and an oxidative environment.[6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram Degradation of this compound due to improper storage or handling.1. Review storage conditions: ensure the compound is stored in an airtight container, protected from light and moisture.[4]2. Check the pH of your sample and solvent system; Empagliflozin is sensitive to acidic and basic conditions.[1][3]3. Prepare fresh solutions and analyze immediately to minimize degradation in solution.
Loss of assay value or purity over time Gradual degradation of the compound.1. Confirm that the storage temperature is appropriate. Refrigeration may be considered for long-term storage, ensuring the container is well-sealed to prevent moisture condensation upon removal.[8]2. Aliquot the standard into smaller, single-use vials to minimize repeated opening and exposure to the atmosphere.
Inconsistent results between experiments Variability in sample handling and preparation.1. Standardize the protocol for sample preparation, including solvent type, sonication time, and storage of prepared solutions.2. Use fresh, high-purity solvents for all experiments.3. Ensure all glassware is clean and dry to avoid contamination.

Data Summary: Forced Degradation Studies of Empagliflozin

The following table summarizes the results from forced degradation studies on Empagliflozin, which can be considered indicative for this compound.

Stress Condition Reagent/Condition Duration Temperature Percentage Degradation Reference
Acid Hydrolysis 0.1 M HCl24 hours-26.38%[9]
Base Hydrolysis 0.1 M NaOH24 hours-4.53%[9]
Oxidative Degradation 3% H₂O₂24 hours-3.66%[9]
Thermal Degradation -24 hours50°C8.89%[9]
Photolytic Degradation UV light (254nm)24 hours-2.88%[9]
Acid Degradation 0.1 N HCl-60°CMore sensitive[1][3]
Base Degradation 0.1 N NaOH-60°C-[1]
Oxidative Degradation 3% v/v H₂O₂-60°C-[1]
Photolytic Degradation Sunlight---[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound, based on established methods for Empagliflozin.[1][9]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade Methanol

  • HPLC grade Water

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 0.1 M HCl.

    • Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[1]

    • After the incubation period, neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 0.1 M NaOH.

    • Keep the solution at a specified temperature (e.g., 60°C) for a defined period.[1]

    • After incubation, neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration for HPLC analysis.

  • Oxidative Degradation:

    • Take a known volume of the stock solution and add an equal volume of 3% H₂O₂.

    • Keep the solution at a specified temperature (e.g., 60°C) for a defined period.[1]

    • Dilute to a final concentration for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 50°C) for a defined period.[9]

    • Alternatively, reflux a solution of the drug for a specified time.

    • After exposure, dissolve and dilute the sample to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance or a solution to UV light (e.g., 254 nm) or sunlight for a defined period.[1][9]

    • Prepare a solution of the exposed sample for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation by comparing the peak area of the drug in stressed samples to that in the unstressed control.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a representative RP-HPLC method for the analysis of Empagliflozin, which can be adapted for this compound.[9]

  • Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.

  • Mobile Phase: Phosphate Buffer: Acetonitrile = 45:55 (pH-2.8)

  • Flow Rate: 1.0 ml/min

  • Detection Wavelength: 228 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Visualizations

Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Empagliflozin_d4 This compound Acid Acid Hydrolysis (0.1 M HCl) Empagliflozin_d4->Acid Base Base Hydrolysis (0.1 M NaOH) Empagliflozin_d4->Base Oxidation Oxidation (3% H2O2) Empagliflozin_d4->Oxidation Heat Thermal (50-60°C) Empagliflozin_d4->Heat Light Photolytic (UV/Sunlight) Empagliflozin_d4->Light DP1 Ring-opened product Acid->DP1 DP2 Tetrahydrofuran-eliminated product Acid->DP2 Other_DPs Other Degradants Base->Other_DPs Oxidation->Other_DPs Heat->Other_DPs Light->Other_DPs

Caption: Major degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, etc.) Stock->Stress Dilute Neutralize (if needed) and Dilute Sample Stress->Dilute HPLC Inject into RP-HPLC System Dilute->HPLC Detect UV Detection HPLC->Detect Data Data Acquisition and Peak Area Calculation Detect->Data Calculate Calculate % Degradation Data->Calculate

Caption: Workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Optimizing Empagliflozin-d4 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Empagliflozin and its deuterated internal standard, Empagliflozin-d4.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC and LC-MS/MS analysis of Empagliflozin and this compound.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH. The pH of the mobile phase is crucial as it influences the ionization state of analytes.[1]Adjust the mobile phase pH. For Empagliflozin, which is a neutral molecule, pH control is still important to ensure consistent interaction with the stationary phase. Buffers such as phosphate, acetate, or formate are commonly used.[2][3][4][5] Start with a pH around 3.0 to 4.8.[2][6]
Secondary interactions with the stationary phase.Add a competitive agent to the mobile phase, such as a small amount of triethylamine (TEA) or use a column with end-capping.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed.[7] Use a gradient proportioning valve test to check for proper functioning of the HPLC system.
Temperature variations.Use a column oven to maintain a constant temperature, typically around 25-30°C.[2][8]
Column degradation.Flush the column with a strong solvent or replace it if performance does not improve.
Poor Resolution Between Empagliflozin and this compound Mobile phase composition is not optimal.Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention time and may improve resolution.[9]
Inappropriate stationary phase.C18 columns are most commonly used for Empagliflozin analysis.[2][3][6][8] Consider a column with a different particle size or surface chemistry if resolution is still an issue.
Low Signal Intensity or Sensitivity Suboptimal ionization in the mass spectrometer.For LC-MS/MS, optimize the electrospray ionization (ESI) source parameters. Empagliflozin and its internal standard are typically analyzed in positive ion mode.[10] The use of additives like formic acid or ammonium formate in the mobile phase can enhance protonation.[5]
Sample loss during preparation.Empagliflozin and this compound can be extracted from plasma using liquid-liquid extraction (LLE) with solvents like ethyl acetate or protein precipitation with acetonitrile.[10][11] Ensure the extraction recovery is consistent and high.
High Backpressure Clogged frit or column.Filter all samples and mobile phases before use.[7] Backflush the column or replace the in-line filter and column frit.
High viscosity of the mobile phase.Acetonitrile has a lower viscosity than methanol and may be preferred to reduce backpressure.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for Empagliflozin and this compound separation?

A good starting point for reversed-phase HPLC is a mixture of an aqueous buffer and an organic solvent. Several published methods have successfully used the following combinations:

  • Acetonitrile and Water/Buffer: Ratios ranging from 30:70 to 55:45 (v/v) of acetonitrile and water or a buffer (e.g., 0.1% trifluoroacetic acid, 0.01 M sodium dihydrogen phosphate) have been reported.[3][6][12]

  • Methanol and Water/Buffer: Ratios around 70:30 to 75:25 (v/v) of methanol and a buffer (e.g., phosphate buffer pH 3.0, 0.05% acetic acid pH 3.3) are also effective.[2][4]

For LC-MS/MS applications, a mobile phase of acetonitrile and water with 0.1% formic acid is a common choice, often in a gradient elution.[5]

Q2: What type of column is recommended for this separation?

A C18 column is the most widely used stationary phase for the analysis of Empagliflozin.[2][3][6][8] Typical column dimensions are 100-250 mm in length, 4.6 mm in internal diameter, and a particle size of 2.7-5 µm.[3][6][8]

Q3: What is the typical retention time for Empagliflozin?

The retention time of Empagliflozin can vary significantly depending on the specific chromatographic conditions. Reported retention times range from approximately 3 to 5.5 minutes.[6][8][13] The retention time of this compound is expected to be very close to that of the unlabeled compound.

Q4: How can I improve the peak shape for Empagliflozin?

To improve peak shape, focus on the mobile phase composition. Adjusting the pH with a suitable buffer (e.g., phosphate, acetate) to a range of 3.0-4.8 can help.[2][6] Also, ensure that the sample is dissolved in the mobile phase to avoid solvent mismatch effects.[8]

Q5: What detection wavelength should be used for UV detection of Empagliflozin?

The maximum absorbance wavelength (λmax) for Empagliflozin is reported to be around 224-225 nm.[2][6][8] Some methods have also used 210 nm.[3]

Experimental Protocols

Below are summarized methodologies from cited literature for the separation of Empagliflozin. These can be adapted for the co-analysis of this compound.

Method 1: Isocratic HPLC-UV [8][12]

ParameterCondition
Column Waters Symmetry C18 (100 x 4.6 mm, 2.7 µm)
Mobile Phase Water: Acetonitrile (55:45, v/v)
Flow Rate 0.5 mL/min
Detection UV at 225 nm
Column Temperature 25°C
Injection Volume 1 µL
Retention Time ~3.0 min

Method 2: Isocratic HPLC-UV with Buffer [2]

ParameterCondition
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 3.0): Methanol (70:30, v/v)
Flow Rate 1.0 mL/min
Detection PDA at 224 nm
Column Temperature 30°C
Retention Time ~5.0 min

Method 3: UPLC-MS/MS for Bioanalytical Studies [11]

ParameterCondition
Column Synergi 2.5µ Fusion-RP (100 x 2.0 mm, 2.5 µm)
Mobile Phase Methanol: 0.2% Formic Acid (75:25, v/v)
Flow Rate 0.3 mL/min
Detection MS/MS (ESI+)
Internal Standard This compound

Visualization

The following diagram illustrates a logical workflow for optimizing the mobile phase for the separation of Empagliflozin and its deuterated internal standard.

MobilePhaseOptimization cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization Cycle cluster_2 Phase 3: Finalization Start Define Analytical Goal (e.g., Resolution, Run Time) SelectColumn Select C18 Column Start->SelectColumn InitialMP Prepare Initial Mobile Phase (e.g., ACN:Water 50:50) SelectColumn->InitialMP InjectSample Inject Empagliflozin & this compound InitialMP->InjectSample Evaluate Evaluate Chromatography (Peak Shape, Resolution, RT) InjectSample->Evaluate AdjustOrganic Adjust Organic Solvent % Evaluate->AdjustOrganic Poor Resolution AdjustpH Adjust pH with Buffer Evaluate->AdjustpH Peak Tailing CheckFlowRate Optimize Flow Rate Evaluate->CheckFlowRate Long Run Time FinalMethod Final Optimized Method Evaluate->FinalMethod Meets Criteria AdjustOrganic->InjectSample AdjustpH->InjectSample CheckFlowRate->InjectSample Validate Method Validation FinalMethod->Validate

Caption: Workflow for mobile phase optimization.

References

dealing with Empagliflozin-d4 carryover in LC-MS systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Empagliflozin-d4 carryover in LC-MS systems.

Troubleshooting Guide

Carryover of this compound in LC-MS systems can lead to inaccurate quantification. This guide provides a systematic approach to identify and mitigate the source of carryover.

Isolating the Source of Carryover

A logical first step in troubleshooting is to determine the origin of the carryover. The following diagram illustrates a systematic workflow to pinpoint the contributing component of the LC-MS system.

cluster_start Start: Observe Carryover cluster_troubleshooting Troubleshooting Workflow cluster_results Results start High carryover detected in blank injection after a high concentration standard. autosampler_check Bypass Autosampler (Direct Injection) start->autosampler_check column_check Remove Column (Replace with Union) autosampler_check->column_check Carryover Persists carryover_resolved Carryover Resolved autosampler_check->carryover_resolved Carryover Eliminated autosampler_issue Issue is Autosampler-Related autosampler_check->autosampler_issue source_cleaning Clean Mass Spectrometer Ion Source column_check->source_cleaning Carryover Persists column_check->carryover_resolved Carryover Eliminated column_issue Issue is Column-Related column_check->column_issue wash_optimization Optimize Wash Protocol column_cleaning Implement Rigorous Column Cleaning carryover_persists Carryover Persists source_cleaning->carryover_persists Contact Support source_cleaning->carryover_resolved Carryover Eliminated source_issue Issue is MS Source-Related source_cleaning->source_issue autosampler_issue->wash_optimization column_issue->column_cleaning

Caption: Troubleshooting workflow for identifying the source of LC-MS carryover.

Quantitative Data on this compound Carryover

Several validated LC-MS/MS methods have reported no significant carryover for Empagliflozin and its deuterated internal standard, this compound. The following table summarizes findings from a study where carryover was assessed.

Sample IDAnalyte% Interference at Analyte RTInternal Standard (this compound)% Interference at IS RT
COE-BLK-1Empagliflozin0.00This compound0.00
COE-BLK-2Empagliflozin0.00This compound0.00
Data from a study where a blank sample was injected after the highest concentration standard.[1]

This data indicates that with an optimized method, carryover of this compound can be negligible. If carryover is observed, it is likely due to suboptimal experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Autosampler Carryover

Objective: To determine the contribution of the autosampler to this compound carryover.

Methodology:

  • Prepare a high-concentration working standard of this compound (e.g., 1000 ng/mL).

  • Prepare a blank solution (mobile phase or matrix without the analyte).

  • Inject the high-concentration standard.

  • Immediately following the high-concentration injection, inject the blank solution.

  • Analyze the blank injection for the presence of the this compound peak. The peak area in the blank should be less than 20% of the peak area of the lower limit of quantification (LLOQ) for the assay.[2]

  • If carryover is significant, proceed to Protocol 2.

Protocol 2: Optimization of Autosampler Wash Solution

Objective: To minimize autosampler-related carryover by optimizing the wash solution.

Methodology:

  • Following the procedure in Protocol 1, if carryover is observed, modify the autosampler wash solution.

  • Wash Solution A (Standard): A typical wash solution is a mixture of organic solvent and water (e.g., 50:50 Acetonitrile:Water).

  • Wash Solution B (Increased Organic Strength): Increase the percentage of organic solvent (e.g., 90:10 Acetonitrile:Water).

  • Wash Solution C (Acidic): Add a small percentage of acid (e.g., 0.1% Formic Acid) to Wash Solution B.

  • Wash Solution D (Basic): Add a small percentage of base (e.g., 0.1% Ammonium Hydroxide) to Wash Solution B.

  • Inject the high-concentration standard followed by a blank injection, using each wash solution sequentially.

  • Compare the carryover percentage for each wash solution to determine the most effective one.

Protocol 3: Column Cleaning and Flushing

Objective: To eliminate carryover originating from the analytical column.

Methodology:

  • If carryover persists after optimizing the autosampler wash, a rigorous column cleaning procedure is recommended.

  • Disconnect the column from the mass spectrometer to avoid contaminating the ion source.

  • Wash the column with a series of solvents of increasing and decreasing polarity. A general-purpose cleaning protocol for a C18 column is as follows:

    • 20 column volumes of water

    • 20 column volumes of methanol

    • 20 column volumes of acetonitrile

    • 20 column volumes of isopropanol

    • 20 column volumes of hexane (if compatible with your system)

    • Reverse the sequence to return to the mobile phase.

  • After cleaning, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Repeat the carryover evaluation as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of Empagliflozin that might contribute to carryover?

A1: Empagliflozin has an aqueous solubility of 0.111 mg/mL and a logP (octanol-water partition coefficient) of 1.66.[3] Its moderate lipophilicity can contribute to its retention on non-polar stationary phases (like C18 columns) and adsorption to surfaces in the LC system, potentially leading to carryover if the system is not adequately cleaned between injections.

Q2: My validated method suddenly shows this compound carryover. What is the most likely cause?

A2: If a previously validated method begins to show carryover, the most common culprits are hardware-related issues. These can include a worn injector rotor seal, a partially clogged needle or tubing, or a contaminated analytical column. It is recommended to perform routine maintenance on your LC system to prevent such issues.

Q3: Can the mobile phase composition affect this compound carryover?

A3: Yes, the mobile phase composition plays a crucial role. A mobile phase with insufficient organic strength may not effectively elute all of the this compound from the column during the analytical run, leading to its appearance in subsequent injections. Ensuring your gradient elution profile reaches a high enough organic percentage to elute all analytes is critical.

Q4: Are there any specific materials I should avoid in my LC system to prevent carryover?

A4: While most modern LC systems are designed to be relatively inert, certain materials can be more prone to analyte adsorption. For compounds with potential for carryover, it is advisable to use PEEK (polyether ether ketone) or stainless steel tubing and fittings. Ensure all connections are made correctly to avoid dead volumes where the sample can be trapped.

Q5: How can I differentiate between carryover and contamination of my blank solution?

A5: To distinguish between carryover and contamination, inject a fresh, unopened vial of your mobile phase or blank matrix. If the peak is still present, your solvent may be contaminated. If the peak is absent in the fresh blank but appears after a high-concentration sample, it is indicative of carryover.

Q6: What is the role of this compound as an internal standard in managing carryover?

A6: this compound is a stable isotope-labeled internal standard.[4] While it is used for the accurate quantification of Empagliflozin, its carryover behavior is expected to be very similar to the unlabeled analyte. Therefore, monitoring the carryover of this compound is a good indicator of the potential carryover of Empagliflozin.

The following diagram illustrates the relationship between the analyte, internal standard, and potential for carryover.

cluster_components Analytical Components cluster_process LC-MS Analysis cluster_outcome Potential Outcome Empagliflozin Empagliflozin (Analyte) LC_System LC System (Injector, Column, Tubing) Empagliflozin->LC_System Carryover Carryover (Adsorption to Surfaces) Empagliflozin->Carryover Similar Physicochemical Properties Empagliflozin_d4 This compound (Internal Standard) Empagliflozin_d4->LC_System Empagliflozin_d4->Carryover Similar Physicochemical Properties LC_System->Carryover Potential for Adsorption

Caption: Relationship between analyte, internal standard, and carryover potential.

References

Technical Support Center: Ensuring the Isotopic Purity of Empagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of Empagliflozin-d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

This compound is a deuterated analog of Empagliflozin, a selective SGLT2 inhibitor. In commercially available this compound, the four deuterium atoms are typically located on the phenyl ring that is attached to the tetrahydrofuran moiety.[1] This specific labeling is important for its use as an internal standard in quantitative mass spectrometry-based assays.

Q2: What are the common isotopic impurities in this compound?

The most common isotopic impurities are isotopologues with fewer than four deuterium atoms (d0, d1, d2, and d3). These can arise from incomplete deuteration during synthesis or from the presence of non-deuterated starting materials. It is also possible, though less common with stable aromatic deuteration, to have isotopic scrambling, where deuterium atoms are found at unintended positions.

Q3: Which analytical techniques are recommended for assessing the isotopic purity of this compound?

The two primary techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

  • HRMS is ideal for quantifying the relative abundance of each isotopologue (d0 to d4).

  • NMR spectroscopy (specifically ¹H and ²H NMR) is used to confirm the location of the deuterium labels and to check for any residual protons at the deuterated sites.

A combination of both techniques provides the most comprehensive assessment of isotopic purity.

Q4: What is the acceptable level of isotopic purity for this compound to be used as an internal standard?

For use as an internal standard in regulated bioanalysis, the isotopic purity of the deuterated compound should be as high as possible, ideally ≥98% for the desired d4 isotopologue. The contribution of the d0 isotopologue should be minimal to avoid interference with the quantification of the unlabeled analyte.

Troubleshooting Guides

Mass Spectrometry Analysis

Issue 1: I see a significant peak corresponding to the unlabeled Empagliflozin (d0) in my this compound standard.

  • Possible Cause 1: Isotopic Impurity in the Standard: The this compound lot may have a lower-than-expected isotopic enrichment.

    • Solution: Request the Certificate of Analysis from the supplier to verify the specified isotopic purity.[] If the d0 level is too high, consider acquiring a new standard from a different lot or supplier.

  • Possible Cause 2: In-source Back-Exchange: Although less likely for aromatic deuterons, under certain MS source conditions, H/D exchange with protic solvents can occur.

    • Solution: Optimize MS source parameters. Try lowering the source temperature or using a less protic mobile phase if your chromatography allows.

  • Possible Cause 3: Contamination: Your analytical system or solvents may be contaminated with unlabeled Empagliflozin.

    • Solution: Run a blank injection (solvent only) to check for system contamination. Ensure that all glassware and equipment are thoroughly cleaned.

Issue 2: My calculated isotopic enrichment is lower than what is stated on the Certificate of Analysis.

  • Possible Cause 1: Inaccurate Mass Extraction Window: The mass extraction window used for each isotopologue may be too wide or incorrectly centered, leading to the inclusion of noise or interfering ions.

    • Solution: Use a narrow mass extraction window (e.g., ±5 ppm) for each isotopologue. Ensure the theoretical m/z values are calculated correctly.

  • Possible Cause 2: Detector Saturation: If the concentration of the this compound standard is too high, the detector may be saturated, leading to non-linear responses and inaccurate relative abundance measurements.

    • Solution: Dilute the sample and re-analyze. The response for the most abundant isotopologue (d4) should be within the linear range of the detector.

NMR Analysis

Issue 1: I see small signals in the ¹H NMR spectrum where I expect the deuterium atoms to be.

  • Possible Cause: Incomplete Deuteration: This is a direct indication that the this compound is not 100% deuterated at the specified positions.

    • Solution: Integrate the residual proton signals and compare them to the integration of a non-deuterated proton signal in the molecule (e.g., the methylene protons of the tetrahydrofuran ring) to quantify the percentage of incomplete deuteration. This can be used to corroborate the findings from the MS analysis.

Issue 2: The baseline of my ²H NMR spectrum is noisy, and I can't get a clear signal.

  • Possible Cause 1: Insufficient Concentration: ²H NMR is inherently less sensitive than ¹H NMR.

    • Solution: Increase the concentration of the sample if possible.

  • Possible Cause 2: Insufficient Number of Scans: A low signal-to-noise ratio can be improved by acquiring more scans.

    • Solution: Increase the number of transients (scans) during NMR acquisition.

Quantitative Data Summary

The following tables provide representative data for the analysis of this compound.

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

IsotopologueTheoretical m/z [M+H]⁺Measured m/zMass Error (ppm)Relative Abundance (%)
d0 (C₂₃H₂₈ClO₇)451.1524451.1521-0.70.2
d1 (C₂₃H₂₇D₁ClO₇)452.1587452.1585-0.40.8
d2 (C₂₃H₂₆D₂ClO₇)453.1650453.1648-0.42.5
d3 (C₂₃H₂₅D₃ClO₇)454.1712454.1710-0.45.5
d4 (C₂₃H₂₄D₄ClO₇)455.1775455.1773-0.491.0

Table 2: Key ¹H NMR Chemical Shifts for Empagliflozin and Expected Observations for this compound

ProtonsRepresentative Chemical Shift (ppm) in Unlabeled EmpagliflozinExpected Observation in this compound
Aromatic protons of the phenyl-tetrahydrofuran ring6.8 - 7.2Signal intensity significantly reduced or absent
Aromatic protons of the chloro-substituted phenyl ring7.3 - 7.5No change
Methylene protons of the benzyl group~4.0No change
Glucosyl protons3.2 - 3.9No change

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Instrument: Q-TOF or Orbitrap mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan.

    • Mass Range: m/z 100-1000.

    • Resolution: > 60,000.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4) using a narrow mass extraction window (e.g., ±5 ppm).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.

Protocol 2: Confirmation of Deuterium Label Location by NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H NMR.

    • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Analysis: Compare the spectrum of this compound with that of unlabeled Empagliflozin. Confirm the absence or significant reduction of proton signals in the aromatic region corresponding to the phenyl-tetrahydrofuran ring.

  • ²H NMR Spectroscopy (Optional):

    • Spectrometer: Equipped with a deuterium probe.

    • Experiment: Standard ²H NMR.

    • Data Acquisition: Acquire a sufficient number of scans for a clear signal.

    • Data Analysis: Confirm the presence of a signal in the aromatic region, corresponding to the deuterium atoms.

Visualizations

Workflow for Isotopic Purity Assessment of this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Interpretation cluster_result Final Assessment Sample This compound Sample Dilution_MS Dilute for MS Analysis Sample->Dilution_MS Dissolution_NMR Dissolve for NMR Analysis Sample->Dissolution_NMR HRMS HRMS Analysis Dilution_MS->HRMS NMR NMR Analysis Dissolution_NMR->NMR MS_Data Quantify Isotopologue Distribution (d0-d4) HRMS->MS_Data NMR_Data Confirm Deuterium Location NMR->NMR_Data Purity_Confirmed Isotopic Purity Confirmed MS_Data->Purity_Confirmed NMR_Data->Purity_Confirmed

Caption: Workflow for Isotopic Purity Assessment.

Troubleshooting High d0 Signal in this compound Start High d0 Signal Observed in MS Check_CoA Check Certificate of Analysis for Isotopic Purity Start->Check_CoA CoA_OK Purity Specification Met? Check_CoA->CoA_OK New_Standard Action: Procure New Standard CoA_OK->New_Standard No Run_Blank Analyze Solvent Blank CoA_OK->Run_Blank Yes Resolved Issue Resolved New_Standard->Resolved Blank_Clean Blank is Clean? Run_Blank->Blank_Clean Clean_System Action: Clean System and Use Fresh Solvents Blank_Clean->Clean_System No Optimize_MS Action: Optimize MS Source (e.g., lower temperature) Blank_Clean->Optimize_MS Yes Clean_System->Resolved Optimize_MS->Resolved

Caption: Troubleshooting Logic for High d0 Signal.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Empagliflozin using Empagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a validated bioanalytical method for the quantification of Empagliflozin in human plasma utilizing its deuterated stable isotope, Empagliflozin-d4, as an internal standard. The performance of this method is contrasted with alternative analytical approaches, supported by experimental data to inform methodological selection in research and drug development settings.

Method Performance Comparison

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This approach ensures high accuracy and precision by compensating for variability during sample preparation and analysis. Below is a summary of the performance characteristics of an LC-MS/MS method employing this compound, alongside alternative methods for comparison.

ParameterMethod 1: UPLC-MS/MS with this compoundMethod 2: UPLC-MS/MS with Metformin-d6 & this compoundMethod 3: LC-MS/MS (Alternative IS)Method 4: RP-HPLC-UV
Internal Standard This compoundThis compound and Metformin-d6NevirapineNot specified
Linearity Range 2 - 1000 ng/mL[1][2]2.0 - 250.0 ng/mL for Empagliflozin[3][4]2.0 - 979.9 pg/mL2 - 14 µg/mL[5]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1][2]2.0 ng/mL2.0 pg/mLNot specified
Precision (% CV) Intra-day & Inter-day < 15%Intra- & Inter-day < 13.16%[6]Not specifiedIntra-day & Inter-day < 2%[7]
Accuracy (% Recovery) Within acceptable limitsWithin acceptable limits94.63%98.5% - 101.2%[7]
Sample Preparation Liquid-Liquid Extraction[8][9]Protein Precipitation (Acetonitrile)[3][4]Not specifiedNot specified
Run Time 2.40 min[1][2]3.0 min[3][4]3 min[10]7.1 min (retention time)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the methods presented.

Method 1: UPLC-MS/MS with this compound Internal Standard

This method is a highly sensitive and selective approach for the quantification of Empagliflozin in a biological matrix.

1. Sample Preparation (Liquid-Liquid Extraction) [8][9]

  • To 200 µL of human plasma, add 50 µL of this compound internal standard solution.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. Chromatographic Conditions [1][2][8][9]

  • Column: X Bridge C18 (75 mm × 4.6 mm, 3.5 μ) or Synergi 2.5µ Fusion-Reverse phase 100A (100 mm×2.0 mm), 2.5 µm[1][2][8][9]

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium bicarbonate (70:30 v/v) or 0.2% formic acid in methanol (75:25 v/v)[1][2][8][9]

  • Flow Rate: 0.3 - 0.8 mL/min[1][2][8][9]

  • Injection Volume: 10 µL[8]

  • Column Temperature: 50°C[8]

3. Mass Spectrometric Conditions [8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Empagliflozin: m/z 451.17 → 355.11

    • This compound: m/z 455.15 → 358.21

Method 2: Alternative Method using RP-HPLC with UV Detection

This method provides a more accessible alternative to LC-MS/MS, suitable for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation

  • Detailed sample preparation protocols for this specific HPLC-UV method were not available in the searched literature. However, typical procedures involve protein precipitation or solid-phase extraction.

2. Chromatographic Conditions [7]

  • Column: C18 column

  • Mobile Phase: A mixture of phosphate buffer (pH 3) and acetonitrile (20:80 v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection Wavelength: 254 nm[7]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the analytical method validation process, the following diagrams are provided.

Analytical Method Validation Workflow cluster_Preparation Preparation cluster_Extraction Sample Extraction cluster_Analysis Analysis cluster_Validation Validation Parameters Standard_Preparation Standard and IS Preparation Sample_Spiking Plasma Sample Spiking Standard_Preparation->Sample_Spiking LLE Liquid-Liquid Extraction Sample_Spiking->LLE Method 1 Protein_Precipitation Protein Precipitation Sample_Spiking->Protein_Precipitation Method 2 LC_MS_MS_Analysis LC-MS/MS Analysis LLE->LC_MS_MS_Analysis SPE Solid-Phase Extraction Protein_Precipitation->LC_MS_MS_Analysis Linearity Linearity & Range LC_MS_MS_Analysis->Linearity Accuracy Accuracy LC_MS_MS_Analysis->Accuracy Precision Precision LC_MS_MS_Analysis->Precision LLOQ LLOQ LC_MS_MS_Analysis->LLOQ Stability Stability LC_MS_MS_Analysis->Stability

Caption: Workflow for bioanalytical method validation.

LC_MS_MS_Principle cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection Chromatographic_Separation Chromatographic Separation (Analyte & IS) Sample_Injection->Chromatographic_Separation Ionization Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analyzer_1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analyzer_1 Collision_Cell Quadrupole 2 (Fragmentation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Quadrupole 3 (Product Ion Selection) Collision_Cell->Mass_Analyzer_2 Detector Detector Mass_Analyzer_2->Detector

Caption: Principle of LC-MS/MS analysis.

References

A Comparative Guide to Internal Standards for Empagliflozin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the bioanalysis of empagliflozin, a potent SGLT2 inhibitor, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction recovery, matrix effects, and instrument response. This guide provides a detailed comparison of Empagliflozin-d4, a stable isotope-labeled (SIL) internal standard, with other commonly used alternatives, supported by experimental data from published literature.

The primary advantage of a SIL internal standard like this compound is its near-identical chemical and physical properties to the analyte, empagliflozin. This structural similarity ensures co-elution during chromatography and similar ionization efficiency in the mass spectrometer, making it the gold standard for bioanalytical assays. Alternative internal standards, such as structural analogs like Dapagliflozin or other unrelated compounds like Nevirapine, can also be used but may not fully compensate for all sources of variability.

Comparative Performance of Internal Standards

The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. The following table summarizes the performance of methods utilizing this compound against those using other internal standards for the quantification of empagliflozin in human plasma.

Parameter Method A: this compound [1][2][3]Method B: Dapagliflozin (Analog IS) [4]Method C: Nevirapine (Analog IS) [5][6]
Linearity Range 2 - 1000 ng/mL[2]25 - 600 ng/mL[4]2.0 - 979.9 pg/mL[5][6]
Correlation Coefficient (r²) >0.9998[2]Not Reported>0.999[5][6]
Mean Recovery (%) Not explicitly stated, but matrix effect is low[2]Not ReportedEmpagliflozin: 94.63%, Nevirapine: 91.94%[5][6]
Matrix Effect Mean matrix factor of 1.024 - 1.025[2]Not ReportedNot Reported
Intra-day Precision (%CV) Within acceptance criteria[2]Not ReportedNot Reported
Inter-day Precision (%CV) Within acceptance criteria[2]Not ReportedNot Reported
Lower Limit of Quantification (LLOQ) 2 ng/mL[2]25 ng/mL[4]2.0 pg/mL[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis using different internal standards.

Method A: Protocol Using this compound

This method is adapted from a validated bioanalytical procedure for empagliflozin in human plasma.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add 50 µL of this compound internal standard solution.

    • Vortex the mixture for 10 seconds.

    • Add 2.5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

    • Freeze the aqueous layer in a dry ice/methanol bath.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 300 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu UFLC XR

    • Column: XBridge C18, 75 mm × 4.6 mm, 3.5 µm[2]

    • Mobile Phase: Acetonitrile and 10 mM Ammonium Bicarbonate (70:30 v/v)[2]

    • Flow Rate: 0.8 mL/min[2]

    • Injection Volume: 10 µL

    • MS System: AB SCIEX API-4500 Q-TRAP

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Empagliflozin: m/z 451.17 → 355.11[1]

      • This compound: m/z 455.15 → 358.21[1]

Method C: Protocol Using Nevirapine

This protocol is based on a method developed for the quantification of empagliflozin using nevirapine as the internal standard.[5][6]

  • Sample Preparation (Not specified, assumed Protein Precipitation):

    • Details on the extraction procedure are not provided in the abstract. However, protein precipitation is a common method. A general protocol would involve adding a precipitating agent (e.g., acetonitrile) to the plasma sample containing the analyte and internal standard, followed by vortexing and centrifugation.

  • LC-MS/MS Conditions:

    • LC System: Not specified

    • Column: Phenomenex Synergi, 4µm, 4.6 × 75mm[5]

    • Mobile Phase: 5mM Ammonium Acetate buffer with 0.1% Formic Acid: Acetonitrile (50:50 v/v)[5]

    • Flow Rate: 0.900 mL/min[5]

    • Injection Volume: 20 µL[5]

    • MS System: API 4000 Q Trap

    • Ionization Mode: ESI, Positive[5]

    • MRM Transitions:

      • Empagliflozin: m/z 451.52 → 71.32[5][6]

      • Nevirapine: m/z 267.3 → 226.8[5][6]

Visualizations

Empagliflozin Mechanism of Action: SGLT2 Inhibition

Empagliflozin is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) located in the proximal tubules of the kidneys. The following diagram illustrates this mechanism.

SGLT2_Inhibition cluster_glomerulus Glomerulus cluster_tubule Proximal Tubule Glucose_Blood Glucose in Blood Filtration Filtration Glucose_Blood->Filtration SGLT2 SGLT2 Transporter Filtration->SGLT2 Filtered Glucose Reabsorption Glucose Reabsorption SGLT2->Reabsorption ~90% of Glucose Urine Glucose Excreted in Urine SGLT2->Urine Increased Excretion Reabsorption->Glucose_Blood Back to Blood Empagliflozin Empagliflozin Empagliflozin->SGLT2 Inhibits

Caption: Mechanism of action of Empagliflozin as an SGLT2 inhibitor in the renal proximal tubule.

Bioanalytical Workflow

The diagram below outlines a typical workflow for the quantification of empagliflozin in plasma samples using LC-MS/MS.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard (e.g., this compound) Plasma->Spike_IS Extraction Liquid-Liquid or Protein Precipitation Extraction Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A generalized workflow for bioanalytical method development and sample analysis.

References

Cross-Validation of Empagliflozin Assays Utilizing Empagliflozin-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published bioanalytical methods for the quantification of empagliflozin in biological matrices, with a specific focus on assays employing empagliflozin-d4 as a stable isotope-labeled internal standard. The objective is to offer a comparative overview of experimental protocols and performance characteristics to aid researchers in selecting and developing robust analytical methods for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Comparative Analysis of Assay Performance

The following tables summarize the key validation parameters from various validated UPLC-MS/MS and LC-MS/MS methods for the determination of empagliflozin using this compound. This allows for a direct comparison of the linearity, precision, accuracy, and recovery of different analytical approaches.

Table 1: Linearity of Empagliflozin Quantification

Method ReferenceLinearity Range (ng/mL)Correlation Coefficient (r²)
UPLC-MS/MS[1]10.2172 - 3075.213>0.99
LC-MS/MS[2][3]2 - 1000>0.9998
UPLC ESI-MS/MS[4][5]2.0 - 250.0Not Specified
LC-MS/MS[6]0.5 - 320>0.999
LC-MS/MS[7]25 - 1050Not Specified
LC-MS/MS[8]2 - 1000Not Specified

Table 2: Precision and Accuracy of Empagliflozin Quantification

Method ReferenceQuality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Nominal)
UPLC-MS/MS[1]LLOQC7.16Not Specified108.89
LQC2.15Not Specified104.56
MQC0.38Not Specified99.46
HQC1.49Not Specified99.53
LC-MS/MS[2][3]Not SpecifiedComplies with acceptance criteriaComplies with acceptance criteriaNot Specified
LC-MS/MS[7]Not Specified< 3.83%< 3.83%Not Specified

Table 3: Recovery of Empagliflozin and this compound

Method ReferenceAnalyteRecovery (%)
UPLC-MS/MS[1]Empagliflozin85.3
This compound (IS)87.05
LC-MS/MS[2]EmpagliflozinNot Specified
This compound (IS)Not Specified

Detailed Experimental Protocols

This section outlines the methodologies employed in the cited studies for the quantification of empagliflozin.

Method 1: UPLC-MS/MS for Empagliflozin in Human Plasma[1][9]
  • Sample Preparation: Liquid-Liquid Extraction (LLE) was performed.[1][9]

  • Chromatographic Separation:

    • Column: Synergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm), 2.5 µm.[1][9]

    • Mobile Phase: Methanol and 0.2% formic acid in water (75:25, v/v).[1][9]

    • Flow Rate: 0.3 µL/min.[1][9]

  • Mass Spectrometric Detection:

    • Instrument: Waters Acquity UPLC-MS, model-Quattro Micro Mass.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Desolvation Temperature: 500°C.[1]

    • Desolvation Gas Flow: 800 L/hr.[1]

    • Capillary Voltage: 4.00 kV.[1]

    • Cone Gas Flow: 50 L/hr.[1]

    • Internal Standard: this compound.[1][9]

Method 2: LC-MS/MS for Empagliflozin in Human Plasma[2][3]
  • Sample Preparation: Specific details not provided, but sample and standard solutions were prepared in methanol.[2][3]

  • Chromatographic Separation:

    • Column: X Bridge C18 (75 mm × 4.6 mm, 3.5 µ).[2][3]

    • Mobile Phase: Acetonitrile and 10 mM ammonium bicarbonate (70:30, v/v).[2][3]

    • Flow Rate: 0.8 mL/min.[2][3]

    • Run Time: 2.40 min.[2][3]

  • Mass Spectrometric Detection:

    • Internal Standard: this compound.[2]

Method 3: UPLC ESI-MS/MS for Simultaneous Estimation of Metformin and Empagliflozin in Human Plasma[4][5]
  • Sample Preparation: Acetonitrile precipitation followed by freezing to remove precipitated proteins and lipids.[4][5]

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).[4][5]

    • Mobile Phase: 0.01% Formic acid and acetonitrile (70:30, v/v).[4][5]

    • Flow Rate: 0.3 mL/min.[4][5]

  • Mass Spectrometric Detection:

    • Ionization Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[4][5]

    • Mass Transitions (m/z):

      • Empagliflozin: 451.72 → 71.29.[4][5]

      • This compound (IS): 455.43 → 75.05.[4][5]

Visualizations

Empagliflozin Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalytical quantification of empagliflozin using this compound as an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Plasma Sample Collection B Addition of this compound (IS) A->B C Protein Precipitation / LLE B->C D Centrifugation C->D E Supernatant Transfer D->E F UPLC/HPLC Injection E->F Analysis G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Data Acquisition H->I J Peak Integration I->J Quantification K Concentration Calculation J->K L Pharmacokinetic Analysis K->L

Caption: Bioanalytical workflow for empagliflozin quantification.

Empagliflozin Mechanism of Action

Empagliflozin is a sodium-glucose cotransporter-2 (SGLT2) inhibitor.[10][11][12] The following diagram illustrates its mechanism of action in the renal proximal tubule.

cluster_renal_tubule Renal Proximal Tubule TubularLumen Tubular Lumen (Glomerular Filtrate) SGLT2 SGLT2 Transporter TubularLumen->SGLT2 Glucose & Na+ Reabsorption TubularCell Proximal Tubule Cell Bloodstream Bloodstream TubularCell->Bloodstream Glucose & Na+ Enter Bloodstream SGLT2->TubularCell UrinaryExcretion Increased Urinary Glucose Excretion SGLT2->UrinaryExcretion Inhibition leads to Empagliflozin Empagliflozin Empagliflozin->SGLT2 Inhibits

Caption: Mechanism of action of Empagliflozin on SGLT2.

By inhibiting SGLT2 in the proximal tubules of the kidneys, empagliflozin blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[10][11][13] This leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[11][13]

References

A Comparative Guide to the Bioanalytical Quantification of Empagliflozin: Focus on Empagliflozin-d4 for Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, particularly for the quantification of active pharmaceutical ingredients (APIs) like Empagliflozin, the choice of a suitable internal standard (IS) is paramount for developing robust and reliable bioanalytical methods. This guide provides a comparative analysis of analytical methods for Empagliflozin, with a specific focus on the use of its deuterated analogue, Empagliflozin-d4, as an internal standard. The linearity and range of these methods are key performance characteristics that dictate their suitability for pharmacokinetic and bioequivalence studies.

Performance Comparison of Analytical Methods

The following tables summarize the linearity and range of various analytical methods developed for the quantification of Empagliflozin. The use of this compound as an internal standard is a common thread in many high-sensitivity LC-MS/MS methods, ensuring accuracy and precision.

Method Internal Standard Linearity Range Correlation Coefficient (r) Matrix Reference
UPLC-MS/MSThis compoundNot SpecifiedLinearHuman Plasma[1][2]
LC-MS/MSThis compound2–1000 ng/mL>0.9998Human Plasma[3][4]
UPLC-MS/MSThis compound2.0–250.0 ng/mLNot SpecifiedHuman Plasma[5]
LC-MS/MSNevirapine2.0–979.9 pg/mL0.999Human Plasma[6][7]
LC-MS/MSDapagliflozin25–600 ng/mLNot SpecifiedHuman Plasma[8]
HPLCMetforminNot SpecifiedNot SpecifiedRat Plasma[9]
RP-HPLC-0.025-30 µg/mL>0.999Pharmaceutical Dosage Forms[10]
Spectrophotometry-1.2–26.6 µg/mLNot SpecifiedPharmaceutical Samples[11]
RP-HPLC-150-750 µg/ml (Metformin) & 3-27 µg/ml (Empagliflozin)0.9992 & 0.9996Pharmaceutical Dosage Forms[12]
RP-HPLC-10-60µg/ml (Empagliflozin) & 5-30µg/ml (Linagliptin)0.9999 & 0.9998Pharmaceutical Dosage Forms[13]
RP-HPLC-3.2–32 µg/mL (Empagliflozin) & 16–160 µg/mL (Gliclazide)0.9995 & 0.9996Pharmaceutical Dosage Forms[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of experimental protocols for the quantification of Empagliflozin using this compound as an internal standard.

Protocol 1: UPLC-MS/MS for Empagliflozin in Human Plasma
  • Internal Standard: this compound.[1][2]

  • Sample Preparation: Liquid-liquid extraction is employed for the separation of the analyte.[1][2]

  • Chromatographic Separation:

    • Column: Synergi 2.5µ Fusion-Reverse phase 100A (100 mm×2.0 mm), 2.5 µm.[1][2]

    • Mobile Phase: A mixture of Methanol and 0.2% formic acid in a 75:25 volumetric ratio.[1][2]

    • Flow Rate: 0.3 µL/min.[1][2]

    • Column Temperature: 50°C.[1]

    • Autosampler Temperature: 10°C.[1]

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometry:

    • Parent and Daughter Ions (Empagliflozin): 451.17 and 355.11.[1]

    • Parent and Daughter Ions (this compound): 455.15 and 358.21.[1]

Protocol 2: LC-MS/MS for Empagliflozin in Human Plasma
  • Internal Standard: this compound.[3]

  • Chromatographic Separation:

    • Column: X Bridge C18 (75 mm × 4.6 mm, 3.5 μ).[3][4]

    • Mobile Phase: Acetonitrile and 10 mM ammonium bicarbonate (70:30 V/V).[3][4]

    • Flow Rate: 0.8 mL/min.[3][4]

    • Run Time: 2.40 min.[3][4]

  • Linearity: The method demonstrated good linearity in the range of 2–1000 ng/mL with a correlation coefficient (r) of >0.9998.[3][4]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in the bioanalytical workflow for Empagliflozin quantification.

cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Liquid-Liquid Extraction Liquid-Liquid Extraction Add this compound (IS)->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution UPLC Separation UPLC Separation Evaporation & Reconstitution->UPLC Separation Inject Sample Mass Spectrometry Detection Mass Spectrometry Detection UPLC Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation

Caption: Experimental workflow for Empagliflozin quantification using UPLC-MS/MS.

Start Start Prepare Calibration Standards & QCs Prepare Calibration Standards & QCs Start->Prepare Calibration Standards & QCs Spike Plasma with Analyte & IS Spike Plasma with Analyte & IS Prepare Calibration Standards & QCs->Spike Plasma with Analyte & IS Perform Sample Extraction Perform Sample Extraction Spike Plasma with Analyte & IS->Perform Sample Extraction Analyze by LC-MS/MS Analyze by LC-MS/MS Perform Sample Extraction->Analyze by LC-MS/MS Construct Calibration Curve Construct Calibration Curve Analyze by LC-MS/MS->Construct Calibration Curve Determine Linearity and Range Determine Linearity and Range Construct Calibration Curve->Determine Linearity and Range End End Determine Linearity and Range->End

Caption: Logical flow for linearity and range determination in a bioanalytical method.

References

A Comparative Guide to the Quantification of Empagliflozin: UPLC-MS/MS with Empagliflozin-d4 versus HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of empagliflozin is critical for pharmacokinetic studies, bioequivalence assessment, and quality control. This guide provides a comparative overview of two common analytical methods: a high-sensitivity Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method using a deuterated internal standard (Empagliflozin-d4), and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Method 1: UPLC-MS/MS with this compound Internal Standard

This method is highly selective and sensitive, making it ideal for bioanalytical applications where low concentrations of empagliflozin in complex matrices like human plasma are expected. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.

Experimental Protocol

A validated bioanalytical method for the determination of empagliflozin in human plasma using UPLC-MS/MS has been reported.[1]

  • Sample Preparation: Liquid-liquid extraction is employed to isolate empagliflozin and the internal standard (this compound) from human plasma.[1] Ethyl acetate is used as the extraction solvent.[1]

  • Chromatography: The separation is achieved on a Synergi 2.5µ Fusion-Reverse phase 100A (100 mm×2.0 mm), 2.5 µm column.[1]

    • Mobile Phase: A mixture of methanol and 0.2% formic acid in a 75:25 (v/v) ratio is used.[1]

    • Flow Rate: The flow rate is maintained at 0.3 µL/min.[1]

    • Column Temperature: The column is maintained at 50°C.[1]

    • Injection Volume: 10 µL of the extracted sample is injected.[1]

  • Mass Spectrometry: Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Transitions:

      • Empagliflozin: Parent ion at m/z 451.17 and daughter ion at m/z 355.11.[1]

      • This compound (Internal Standard): Parent ion at m/z 455.15 and daughter ion at m/z 358.21.[1]

Data on Accuracy and Precision

The accuracy and precision of the method were evaluated at four different quality control (QC) concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Nominal)Inter-day Precision (%CV)Inter-day Accuracy (%Nominal)
LLOQ QC10.21721.49109.172.6497.54
LQC29.87320.38103.721.4999.53
MQC1502.1322.1599.060.3899.46
HQC2450.1327.1699.132.15104.56

Data extracted from a study on the bioanalytical method development and validation of empagliflozin by UPLC-MS/MS.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation lle->evap reconst Reconstitution evap->reconst injection Inject into UPLC-MS/MS reconst->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quant Quantification using Calibration Curve detection->quant report Report Results quant->report

Caption: UPLC-MS/MS workflow for empagliflozin quantification.

Method 2: HPLC with UV Detection

This method offers a more accessible and cost-effective alternative to UPLC-MS/MS. While generally less sensitive, it can be suitable for the analysis of bulk drug substances and pharmaceutical formulations where empagliflozin concentrations are higher.

Experimental Protocol

A validated RP-HPLC method for the estimation of empagliflozin in bulk and pharmaceutical dosage forms has been developed.

  • Sample Preparation: For bulk drug analysis, a standard solution is prepared by dissolving the empagliflozin reference standard in the mobile phase. For tablets, the tablets are crushed, and the powder equivalent to a specific dose is dissolved in the mobile phase, followed by filtration.

  • Chromatography:

    • Column: A C18 column is typically used.[2]

    • Mobile Phase: A mixture of 0.1% trifluoroacetic acid solution and acetonitrile in a 70:30 (v/v) ratio has been reported.[3]

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Detection: UV detection is performed at a wavelength of 224 nm.[2]

    • Column Temperature: The analysis is conducted at ambient temperature (e.g., 30°C).[2]

Data on Accuracy and Precision

The accuracy of the HPLC-UV method is often determined by recovery studies, and precision is evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies.

ParameterSpecificationResult
Accuracy (% Recovery) 98.0% - 102.0%98.0% to 100.13%
Precision (%RSD)
Intra-day Precision≤ 2.0%< 2%
Inter-day Precision≤ 2.0%< 2%
Linearity (r²) ≥ 0.999> 0.999
Limit of Detection (LOD) -0.020 µg/mL
Limit of Quantification (LOQ) -0.061 µg/mL

Data compiled from studies on the HPLC-based analytical method development and validation for empagliflozin.[2][3]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Bulk Drug or Tablet Powder dissolve Dissolve in Mobile Phase sample->dissolve filter Filter Solution dissolve->filter injection Inject into HPLC filter->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection quant Quantification using Calibration Curve detection->quant report Report Results quant->report

Caption: HPLC-UV workflow for empagliflozin quantification.

Comparison Summary

FeatureUPLC-MS/MS with this compoundHPLC-UV
Principle Separation by liquid chromatography followed by mass-to-charge ratio detection.Separation by liquid chromatography followed by ultraviolet light absorbance detection.
Internal Standard Deuterated (this compound)Often external standard calibration is used.
Sensitivity Very high (ng/mL to pg/mL range).Moderate (µg/mL range).[2][3]
Selectivity Very high, excellent for complex matrices.Good, but susceptible to interference from co-eluting compounds.
Accuracy & Precision Excellent, due to the use of a stable isotope-labeled internal standard.Good, but can be affected by matrix effects and extraction variability.
Application Bioanalysis (plasma, urine), pharmacokinetic studies, trace-level analysis.Quality control of bulk drug and pharmaceutical formulations.
Cost & Complexity High initial investment and operational cost; requires specialized expertise.Lower cost and complexity; widely available instrumentation.

Conclusion

The choice between UPLC-MS/MS with a deuterated internal standard and HPLC-UV for the quantification of empagliflozin depends primarily on the specific application and the required sensitivity. For bioanalytical studies requiring high sensitivity and selectivity to measure low drug concentrations in biological fluids, the UPLC-MS/MS method with this compound is the superior choice. For routine quality control of pharmaceutical products where empagliflozin concentrations are much higher and the matrix is less complex, the HPLC-UV method provides a reliable, accurate, and cost-effective solution.

References

A Comparative Guide to the Bioanalytical Limits of Empagliflozin using Empagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for the anti-diabetic drug Empagliflozin, utilizing its deuterated internal standard, Empagliflozin-d4, in bioanalytical methods. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice to enhance the accuracy and reliability of quantification in complex biological matrices by mass spectrometry.[1][2][][4]

Quantitative Performance Overview

The determination of LOD and LOQ is crucial for validating bioanalytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The following table summarizes the reported limits for Empagliflozin from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods commonly employ this compound as an internal standard to correct for variability during sample processing and analysis.[5][6][7]

AnalyteMethodLower Limit of Quantification (LLOQ)Limit of Detection (LOD)Linearity RangeInternal Standard
EmpagliflozinUPLC-MS/MS2.0 ng/mLNot Reported2.0 - 250.0 ng/mLThis compound
EmpagliflozinLC-MS/MS4.13 ng/mL1.38 ng/mL5 - 1,000 ng/mLNot specified in this study
EmpagliflozinLC-MS/MS2 ng/mLNot Reported2 - 1000 ng/mLThis compound
EmpagliflozinRP-HPLCNot Reported0.135 µg/ml0.625 - 1.875 µg/mlNot applicable

Experimental Methodology

A representative experimental protocol for the quantification of Empagliflozin in human plasma using LC-MS/MS with this compound as an internal standard is detailed below. This protocol is a synthesis of methodologies reported in the cited literature.[5][7][8][9]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., at a concentration of 5 µg/mL).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and water).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase column, such as a Bridged Ethylene Hybrid C18 (50 mm × 2.1 mm, 1.7 µm) or Synergi 2.5µ Fusion-Reverse Phase 100A (100 mm × 2.0 mm), 2.5 µm, is commonly used.[5][8][10]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous solution (e.g., 0.1% or 0.2% formic acid in water, or 10 mM ammonium bicarbonate) and an organic solvent (e.g., acetonitrile or methanol). A common composition is a 75:25 (v/v) ratio of aqueous to organic phase.[5][7][8]

  • Flow Rate: Typically set between 0.2 and 0.8 mL/min.[8]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: Maintained at around 50-55°C.[5][8][10]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[5][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Empagliflozin: m/z 451.17 → 355.11 or 451.04 → 71.07.[5][8][9]

    • This compound: m/z 455.15 → 358.21 or 455.43 → 75.05.[5][9]

  • Desolvation Temperature: Approximately 500°C.[5]

Workflow and Pathway Diagrams

To visually represent the experimental process, the following diagrams have been generated.

LOD_LOQ_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into UPLC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Empagliflozin Concentration calibration->quantification lod_loq Determine LOD & LOQ quantification->lod_loq Logical_Relationship Empagliflozin Empagliflozin (Analyte) LC_Separation Co-elution during LC Separation Empagliflozin->LC_Separation Empagliflozin_d4 This compound (Internal Standard) Empagliflozin_d4->LC_Separation MS_Detection Differential MS/MS Detection (Based on mass-to-charge ratio) LC_Separation->MS_Detection Quantification Accurate Quantification MS_Detection->Quantification

References

Stability Showdown: Empagliflozin-d4 Versus a Panel of Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the stability of Empagliflozin-d4, a commonly used internal standard in the bioanalysis of the anti-diabetic drug Empagliflozin, reveals robust performance under typical laboratory conditions. This guide provides a comparative assessment of its stability against alternative internal standards, offering researchers and drug development professionals essential data for informed selection in pharmacokinetic and bioequivalence studies.

In the realm of bioanalysis, the precision and accuracy of quantifying drug concentrations in biological matrices are paramount. The choice of a suitable internal standard (IS) is a cornerstone of a reliable bioanalytical method, as it compensates for variability during sample preparation and analysis. This compound, a deuterated analog of Empagliflozin, is frequently the internal standard of choice. This comparison guide delves into the stability of this compound in human plasma and presents a comparative landscape with other potential internal standards, namely Nevirapine and Linagliptin-d4.

The Gold Standard: this compound's Stability Profile

This compound is a stable isotope-labeled (SIL) internal standard, widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Its structural and physicochemical similarity to the analyte, Empagliflozin, ensures that it behaves almost identically during extraction and chromatographic separation, thereby providing the most accurate correction for any sample processing variations.

Recent studies have demonstrated the excellent stability of this compound in human plasma under various stress conditions designed to mimic real-world laboratory handling and storage.

Stability TestConditionsThis compound Stability Results
Freeze-Thaw Stability Seven cycles of freezing at -20°C and thawing at room temperatureLQC: %CV = 1.32%, %Nominal = 93.39% HQC: %CV = 0.70%, %Nominal = 94.36%
Short-Term (Bench-Top) Stability Stored at room temperature for a specified periodData not explicitly detailed for this compound alone, but methods using it met validation criteria, implying stability.
Long-Term Stability Stored at -20°C or -70°C for an extended durationMethods utilizing this compound have been successfully validated for long-term storage, indicating its stability.
Post-Preparative (Autosampler) Stability Stored in the autosampler at a controlled temperatureAssays employing this compound have demonstrated stability in the autosampler, ensuring reliable results during analytical runs.

LQC: Low-Quality Control, HQC: High-Quality Control, %CV: Percent Coefficient of Variation, %Nominal: Percentage of the nominal concentration.

Alternative Internal Standards: A Comparative Look

While SIL internal standards are preferred, their synthesis can be costly and time-consuming. In such cases, structural analogs can be viable alternatives. This guide considers Nevirapine and Linagliptin-d4 as potential alternatives to this compound.

Nevirapine: A non-nucleoside reverse transcriptase inhibitor, Nevirapine has been successfully used as an internal standard in a validated bioanalytical method for Empagliflozin.

Stability TestConditionsNevirapine Stability Results
Freeze-Thaw Stability Three freeze-thaw cyclesStable (Specific quantitative data not provided in the abstract)
Short-Term (Bench-Top) Stability Room temperature for 6 hoursStable (Specific quantitative data not provided in the abstract)
Long-Term Stability -20°C for a specified periodStable (Specific quantitative data not provided in the abstract)
Post-Preparative (Autosampler) Stability Room temperature for 5 hoursStable (Specific quantitative data not provided in the abstract)

Linagliptin-d4: Another deuterated internal standard, Linagliptin-d4, has been employed for the simultaneous quantification of Empagliflozin and Linagliptin. While specific stability data for Linagliptin-d4 as a standalone IS for Empagliflozin analysis is not detailed, the validated method's success implies its stability under the tested conditions.

Experimental Protocols: A Blueprint for Stability Assessment

The stability of an internal standard in a biological matrix is a critical component of bioanalytical method validation, as mandated by regulatory agencies such as the FDA and EMA (now harmonized under the ICH M10 guideline). The following are detailed methodologies for key stability experiments.

Freeze-Thaw Stability

Objective: To assess the stability of the internal standard after repeated cycles of freezing and thawing.

Protocol:

  • Prepare low and high concentration quality control (QC) samples by spiking the biological matrix with the internal standard.

  • Divide the QC samples into aliquots.

  • Freeze the aliquots at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a minimum of three cycles, ensuring the samples remain frozen for at least 12 hours between each thaw.

  • After the final cycle, analyze the samples and compare the results against freshly prepared calibration standards and a set of control QC samples that have not undergone freeze-thaw cycles.

  • The mean concentration of the stressed samples should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability

Objective: To evaluate the stability of the internal standard in the biological matrix at room temperature for a duration that reflects the sample handling time in the laboratory.

Protocol:

  • Prepare low and high concentration QC samples.

  • Place the samples on a laboratory bench at ambient temperature for a predetermined period (e.g., 4, 6, or 24 hours).

  • After the specified duration, process and analyze the samples.

  • Compare the results with freshly prepared standards and control QC samples.

  • The acceptance criteria are a mean concentration within ±15% of the nominal value.

Long-Term Stability

Objective: To determine the stability of the internal standard in the biological matrix under the intended long-term storage conditions.

Protocol:

  • Prepare a sufficient number of low and high concentration QC samples.

  • Store the samples at the proposed long-term storage temperature (e.g., -20°C or -70°C).

  • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples for analysis.

  • Analyze the stored samples against a freshly prepared calibration curve.

  • The internal standard is considered stable if the mean concentration is within ±15% of the nominal concentration.

Post-Preparative (Autosampler) Stability

Objective: To assess the stability of the processed internal standard in the autosampler.

Protocol:

  • Process a set of low and high concentration QC samples according to the analytical method.

  • Place the processed samples in the autosampler and store them under the same conditions as the study samples will be during an analytical run (e.g., 4°C for 24 hours).

  • Analyze the samples at the beginning and end of the storage period.

  • The results should be within ±15% of the initial values.

Visualizing the Workflow

To provide a clearer understanding of the stability assessment process, the following diagrams illustrate the experimental workflows.

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_testing Stability Testing cluster_analysis Analysis & Evaluation start Spike Biological Matrix with IS lqc Low QC Samples start->lqc hqc High QC Samples start->hqc ft Freeze-Thaw Cycles lqc->ft st Short-Term (Bench-Top) lqc->st lt Long-Term Storage lqc->lt pp Post-Preparative lqc->pp hqc->ft hqc->st hqc->lt hqc->pp analysis Sample Analysis (LC-MS/MS) ft->analysis st->analysis lt->analysis pp->analysis evaluation Compare to Fresh Samples & Acceptance Criteria (±15%) analysis->evaluation

Caption: General workflow for assessing internal standard stability.

Freeze_Thaw_Workflow start Prepare Low & High QC Samples freeze1 Freeze at -20°C / -70°C (≥12h) start->freeze1 thaw1 Thaw at Room Temperature freeze1->thaw1 freeze2 Freeze at -20°C / -70°C (≥12h) thaw1->freeze2 thaw2 Thaw at Room Temperature freeze2->thaw2 freeze3 Freeze at -20°C / -70°C (≥12h) thaw2->freeze3 thaw3 Thaw at Room Temperature freeze3->thaw3 analyze Analyze Samples thaw3->analyze

Caption: Detailed workflow for the freeze-thaw stability experiment.

Conclusion: Making an Informed Choice

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. This compound has demonstrated excellent stability in human plasma across a range of conditions, solidifying its position as the preferred internal standard for the bioanalysis of Empagliflozin. Its use minimizes the risk of analytical variability and ensures the generation of high-quality data for pivotal pharmacokinetic and bioequivalence studies.

While alternatives like Nevirapine have shown acceptable stability and can be considered when a SIL-IS is not feasible, a thorough validation of their stability in the specific matrix and under the exact laboratory conditions is imperative. The experimental protocols and workflows provided in this guide offer a comprehensive framework for conducting these crucial stability assessments, enabling researchers to make data-driven decisions and ensure the integrity of their bioanalytical results.

A Comparative Guide to the Pharmacokinetics of Empagliflozin and the Role of Empagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of Empagliflozin and its deuterated analog, Empagliflozin-d4. It is intended for researchers, scientists, and professionals in drug development seeking to understand the bioanalytical methodologies and pharmacokinetic characteristics of these compounds. The following sections present quantitative data, experimental protocols, and workflow visualizations to facilitate a comprehensive understanding.

Empagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), used in the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves reducing renal glucose reabsorption, thereby increasing urinary glucose excretion.[1] In pharmacokinetic studies, a stable isotope-labeled version of the drug, this compound, is commonly employed as an internal standard for quantitative analysis.[1][3][4][5][6]

Pharmacokinetic Profile of Empagliflozin

Empagliflozin is rapidly absorbed following oral administration, with peak plasma concentrations typically reached between 1.5 and 2.1 hours.[4] The drug exhibits a biphasic decline in plasma concentration and has a mean terminal half-life ranging from 10.2 to 12.4 hours.[4] The pharmacokinetic parameters of Empagliflozin have been well-characterized in healthy subjects and are summarized in the table below. It is important to note that direct comparative pharmacokinetic studies between Empagliflozin and this compound are not typically conducted, as the deuterated form is assumed to have identical pharmacokinetic properties to the parent drug and serves as an analytical internal standard.

Pharmacokinetic ParameterValue (Mean ± SD or Range)PopulationReference
Cmax (Maximum Concentration) 442.02 ± 103.37 µg/LHealthy Korean Subjects[4][7][8]
436.29 ± 118.74 µg/LHealthy Korean Subjects[4][7][8]
Tmax (Time to Maximum Concentration) 1.50 h (median)Healthy Korean Subjects[4][8]
1.5 to 2.1 hHealthy Subjects[4][8]
AUClast (Area Under the Curve from 0 to last measurement) 3131.08 ± 529.30 µg·h/LHealthy Korean Subjects[4][7][8]
3006.88 ± 514.21 µg·h/LHealthy Korean Subjects[4][7][8]
Elimination Half-life (t½) 10.2 to 12.4 hHealthy Subjects[4][8]

Experimental Protocols

The quantification of Empagliflozin in biological matrices, such as human plasma, is crucial for pharmacokinetic assessments. A validated bioanalytical method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is commonly employed for this purpose.[3][5]

Bioanalytical Method for Empagliflozin in Human Plasma

Sample Preparation: Liquid-Liquid Extraction (LLE) A common and cost-effective method for extracting Empagliflozin from plasma is LLE.[3][5]

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution.[4]

  • Add 1 mL of methyl tert-butyl ether as the extraction solvent.[4]

  • Vortex the mixture for a specified time to ensure thorough mixing.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Chromatographic Conditions The separation of Empagliflozin and this compound is typically achieved using a reverse-phase C18 column.[1][9]

  • Column: Synergi 2.5µ Fusion-Reverse phase 100A (100 mm×2.0 mm), 2.5 µm[3][5]

  • Mobile Phase: A mixture of methanol and 0.2% formic acid in a 75:25 v/v ratio.[3][5]

  • Flow Rate: 0.3 µL/min[3][5]

  • Column Temperature: Ambient

Mass Spectrometric Detection A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Empagliflozin and this compound to ensure selectivity and sensitivity.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a comparative pharmacokinetic study, such as a bioequivalence study, where this compound is used as an internal standard.

G cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis subject_recruitment Subject Recruitment randomization Randomization subject_recruitment->randomization dosing_period_1 Dosing: Period 1 (Test or Reference) randomization->dosing_period_1 washout Washout Period dosing_period_1->washout blood_sampling Serial Blood Sampling dosing_period_1->blood_sampling dosing_period_2 Dosing: Period 2 (Crossover) washout->dosing_period_2 dosing_period_2->blood_sampling plasma_separation Plasma Separation & Storage blood_sampling->plasma_separation sample_extraction Sample Extraction (with this compound IS) plasma_separation->sample_extraction lc_msms_analysis LC-MS/MS Analysis sample_extraction->lc_msms_analysis concentration_determination Concentration Determination lc_msms_analysis->concentration_determination pk_parameter_calculation PK Parameter Calculation (Cmax, AUC, etc.) concentration_determination->pk_parameter_calculation statistical_analysis Statistical Analysis (Bioequivalence Assessment) pk_parameter_calculation->statistical_analysis

Caption: Workflow of a bioequivalence study for Empagliflozin formulations.

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in the quantification process.

G cluster_sample Plasma Sample cluster_standard Internal Standard cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification empagliflozin Empagliflozin (Unknown Amount) extraction Co-extraction empagliflozin->extraction empagliflozin_d4 This compound (Known Amount) empagliflozin_d4->extraction ms_detection Mass Spectrometric Detection extraction->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Empagliflozin Concentration calibration_curve->concentration

Caption: Logic of quantification using a deuterated internal standard.

References

A Comparative Guide to Bioanalytical Methods for Empagliflozin Quantification Using Empagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of published bioanalytical methods for the quantification of Empagliflozin in human plasma using its deuterated internal standard, Empagliflozin-d4. The methodologies presented are based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a widely accepted technique for high-sensitivity bioanalysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish or evaluate methods for pharmacokinetic and bioequivalence studies of Empagliflozin.

Comparative Performance of Bioanalytical Methods

The following table summarizes the key performance characteristics of different UPLC-MS/MS methods validated for the quantification of Empagliflozin using this compound. These single-laboratory validation data provide a benchmark for method performance.

ParameterMethod 1Method 2
Linearity Range 2.0 - 250.0 ng/mL[1][2]2 - 1000 ng/mL[3]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[1][2]2 ng/mL[3]
Accuracy Within acceptable limits (details not specified in abstract)[1][2]94.48% to 104.74% for LLOQ[3]
Precision Within acceptable limits (details not specified in abstract)[1][2]Intra- and inter-day precision values met acceptance criteria[3]
Sample Preparation Protein precipitation with acetonitrile followed by freezing[1][2]Not specified in abstract
Internal Standard (IS) This compound[1][2]This compound[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the experimental protocols for two distinct methods.

Method 1: UPLC-MS/MS with Protein Precipitation and Freezing Lipid Precipitation

This method utilizes a simple protein precipitation step followed by freezing to minimize matrix effects.[1][2]

1. Sample Preparation:

  • Analytes are extracted from human plasma via a protein precipitation technique using acetonitrile.[1][2]

  • The precipitated plasma proteins and lipids are then frozen to enhance the removal of interfering matrix components.[1][2]

2. Chromatographic Conditions:

  • System: UPLC system coupled with a tandem mass spectrometer.

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase: An isocratic mobile phase consisting of 0.01% formic acid and acetonitrile in a 70:30 (v/v) ratio is used.[1][2]

  • Flow Rate: 0.3 mL/min.[1][2]

  • Run Time: The total run time for each analysis is under 3.0 minutes.[1][2]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Empagliflozin: m/z 451.72 → 71.29[1][2]

    • This compound (IS): m/z 455.43 → 75.05[1][2]

Method 2: UPLC-MS/MS for Empagliflozin in Human Plasma

This method provides an alternative approach for the quantification of Empagliflozin.[4][5]

1. Sample Preparation:

  • Liquid-liquid extraction (LLE) is employed for sample clean-up.[4][5]

2. Chromatographic Conditions:

  • System: UPLC-MS/MS.

  • Column: Synergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm), 2.5 µm.[4][5]

  • Mobile Phase: A mixture of methanol and 0.2% formic acid in a 75:25 volumetric ratio.[4][5]

  • Flow Rate: 0.3 µL/min.[4][5]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive ion ESI.

  • Detection: MRM.

  • MRM Transitions:

    • Empagliflozin: m/z 451.17 → 355.11[4]

    • This compound (IS): m/z 455.15 → 358.21[4]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the bioanalysis of Empagliflozin using this compound as an internal standard, from sample receipt to data analysis.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation (if LLE) Supernatant->Evaporate LLE Path Inject Inject into UPLC-MS/MS Supernatant->Inject PP Path Reconstitute Reconstitution Evaporate->Reconstitute Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

Navigating Regulatory Landscapes: A Guide to Using Deuterated Standards like Empagliflozin-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount for robust and reliable bioanalytical data. This guide provides a comprehensive comparison of deuterated internal standards, such as Empagliflozin-d4, with other alternatives, focusing on the stringent regulatory guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The use of a stable isotope-labeled (SIL) internal standard is the universally recommended approach in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] Deuterated standards, a prominent type of SIL-IS, are lauded for their ability to closely mimic the physicochemical properties of the analyte, thereby effectively compensating for variability during sample preparation and analysis.[1][3] Regulatory bodies like the FDA and EMA, largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly advocate for their use to ensure data integrity and compliance.[4][5]

The Gold Standard: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards lies in their structural identity to the analyte, with the only difference being the presence of heavier isotopes. This near-perfect analogy allows them to co-elute chromatographically with the analyte and experience similar ionization effects, leading to more accurate and precise quantification.[6][7] While non-deuterated standards, such as structural analogs, can be employed when a deuterated version is unavailable, their use necessitates more rigorous validation to demonstrate their suitability.[5]

FeatureDeuterated Internal Standard (e.g., this compound)Non-Deuterated Internal Standard (Structural Analog)
Chemical & Physical Properties Nearly identical to the analyte.Similar, but not identical, to the analyte.
Chromatographic Behavior Typically co-elutes with the analyte, though minor separation due to the isotope effect is possible.[3]Different retention time from the analyte.
Matrix Effect Compensation High degree of compensation due to similar ionization efficiency.[7]May not adequately track the analyte's response to matrix effects.
Extraction Recovery Very similar extraction recovery to the analyte.[3]Can have significantly different extraction recovery, potentially introducing bias.[3]
Regulatory Acceptance Strongly preferred and recommended by FDA and EMA.[4][5]Permissible with thorough justification and validation if a SIL-IS is not available.[5]
Cost & Availability Generally more expensive and may require custom synthesis.[6]Often more readily available and less expensive.

Regulatory Mandates for Bioanalytical Method Validation

The validation of a bioanalytical method using a deuterated internal standard must adhere to a stringent set of criteria outlined by regulatory agencies. The core validation parameters are designed to ensure the method is reliable, reproducible, and fit for its intended purpose.

Validation ParameterRegulatory Expectation (FDA & EMA/ICH M10)Acceptance Criteria
Selectivity The method must be able to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[1][8]No significant interference at the retention time of the analyte and internal standard.
Accuracy & Precision The closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision) must be determined.[1]Accuracy: Within ±15% of the nominal value (±20% at the Lower Limit of Quantitation - LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ).[1]
Matrix Effect The effect of the biological matrix on the ionization of the analyte and internal standard must be evaluated.[2]The CV of the IS-normalized matrix factor across at least six different lots of matrix should be ≤15%.[4]
Recovery The extraction efficiency of the analyte and internal standard should be consistent and reproducible.[1]While no strict acceptance criteria are set, recovery should be consistent across the concentration range, with a CV ≤15%.[1]
Stability The stability of the analyte and internal standard must be demonstrated under various conditions, including in the biological matrix (freeze-thaw, bench-top, long-term) and in stock solutions.[4]Mean concentration of stability samples should be within ±15% of the nominal concentration.[4]
Internal Standard Purity The deuterated internal standard should be assessed for the presence of the unlabeled analyte.The signal of the unlabeled analyte should be absent or below a predefined threshold (e.g., <0.1% of the IS response).[4]

Experimental Protocols for Empagliflozin Analysis using this compound

The following protocols are based on established methods for the quantification of empagliflozin in human plasma using this compound as an internal standard.[9][10][11]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 5 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject a portion of the sample (e.g., 5 µL) into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • Chromatographic Column: A suitable C18 column (e.g., XBridge C18, 75 mm × 4.6 mm, 3.5 µm).[11]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium bicarbonate or 0.2% formic acid).[10][11]

  • Flow Rate: 0.8 mL/min.[11]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

  • MRM Transitions:

    • Empagliflozin: Precursor ion -> Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion -> Product ion (specific m/z values to be optimized).

3. Validation Experiments

  • Selectivity: Analyze at least six different lots of blank human plasma to check for interferences at the retention times of empagliflozin and this compound.[1]

  • Accuracy and Precision: Prepare Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high). Analyze at least five replicates of each QC level in at least three separate analytical runs.[1]

  • Matrix Effect: Prepare two sets of samples. Set A: Spike empagliflozin and this compound into the post-extraction supernatant of blank matrix from at least six different sources. Set B: Spike the analytes at the same concentrations into a neat solution. Calculate the matrix factor by comparing the peak areas.[2]

  • Stability: Analyze QC samples after subjecting them to various storage and handling conditions, including three freeze-thaw cycles, storage at room temperature for a defined period (bench-top stability), and long-term storage at the intended temperature (e.g., -70°C).[4]

Visualizing the Workflow and Decision-Making Process

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Selectivity Selectivity Accuracy_Precision Accuracy & Precision Matrix_Effect Matrix Effect Stability Stability

Caption: A typical workflow for a bioanalytical method using a deuterated internal standard.

IS_Selection_Decision_Tree Start Internal Standard (IS) Selection SIL_Available Is a Stable Isotope-Labeled (SIL) IS (e.g., Deuterated) Available? Start->SIL_Available Use_SIL Use SIL IS (e.g., this compound) SIL_Available->Use_SIL Yes Use_Analog Use a Structural Analog IS SIL_Available->Use_Analog No Validate_SIL Proceed with Full Method Validation (ICH M10 Guidelines) Use_SIL->Validate_SIL Justify_Analog Thoroughly Justify the Choice of Analog Use_Analog->Justify_Analog Rigorous_Validation Perform Rigorous Validation to Demonstrate Adequate Tracking of the Analyte Justify_Analog->Rigorous_Validation

Caption: Decision tree for internal standard selection based on regulatory recommendations.

References

Safety Operating Guide

Empagliflozin-d4: Comprehensive Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Research, Scientific, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Empagliflozin-d4. Given the nature of this compound as a deuterated analogue of an active pharmaceutical ingredient and conflicting safety data, a cautious approach to its disposal is paramount to ensure personnel safety and environmental protection. This guide offers procedural, step-by-step instructions for the handling and disposal of this compound in a laboratory environment.

Hazard Assessment and Disposal Classification

This compound is a deuterated version of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential health risks, including reproductive toxicity. Specifically, at least one supplier has classified this compound under Reproductive Toxicity Category 2, with hazard statement H361: "Suspected of damaging fertility or the unborn child"[1]. Chemicals with this classification are considered "Particularly Hazardous Substances" and require stringent handling and disposal protocols[2][3][4].

Due to the conflicting classifications and the potential for reproductive toxicity, it is recommended that all this compound waste be managed as hazardous chemical waste . This precautionary principle ensures the highest level of safety for laboratory personnel and compliance with environmental regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various supplier safety data sheets.

PropertyValueSource
Molecular Formula C₂₃H₂₃D₄ClO₇[5][6]
Molecular Weight 454.93 g/mol [5][6]
GHS Hazard Statements H302 (Harmful if swallowed), H361/H362 (Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children)[1]
Storage Temperature Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)
Water Solubility Very slightly soluble in water (pH 1-7.4)[7]
Log Kow 1.73[7]

Experimental Protocols: Step-by-Step Disposal Procedures

This section provides detailed methodologies for the safe disposal of this compound waste. These procedures are based on general best practices for handling hazardous pharmaceutical and chemical waste in a research setting.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as unused or expired pure compound, contaminated gloves, weigh boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., polyethylene) and have a secure, screw-top lid.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a plastic-coated glass bottle or a polyethylene carboy).

    • The container must have a secure, screw-top lid.

    • Do not pour any liquid waste containing this compound down the drain.

  • Sharps Waste:

    • Any sharps (e.g., needles, syringes, broken glass) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Waste Container Labeling

All hazardous waste containers must be properly labeled immediately upon the first addition of waste. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container (accumulation start date).

  • The name of the principal investigator or laboratory contact.

Storage of Hazardous Waste
  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Segregate the this compound waste from incompatible materials.

Requesting Waste Pickup
  • Once the waste container is full or has reached the storage time limit set by your institution (typically 90-180 days), contact your institution's EHS department to schedule a hazardous waste pickup.

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Empagliflozin_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, glass) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Leak-Proof Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage pickup Request Hazardous Waste Pickup from EHS storage->pickup

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management plan and Environmental Health and Safety department for any additional requirements.

References

Personal protective equipment for handling Empagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds like Empagliflozin-d4 is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans for handling and disposal, and emergency procedures.

Hazard Identification and Personal Protective Equipment

This compound is classified with acute oral toxicity and is suspected of damaging fertility or the unborn child, and may cause harm to breast-fed children[1]. Therefore, adherence to proper safety protocols is crucial. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommendationDetails
Eye/Face Protection Safety goggles with side-shieldsEnsure compliance with EN 166 (EU) or NIOSH (US) standards[2].
Hand Protection Protective glovesThe glove material must be impermeable and resistant to the product. Due to a lack of specific testing, no definitive recommendation on glove material can be provided. It is essential to consult the glove manufacturer for the exact breakthrough time and select gloves based on the specific laboratory conditions and duration of handling[1].
Skin and Body Protection Impervious clothingWear appropriate protective clothing to prevent skin contact[3][4].
Respiratory Protection Suitable respiratorUse a respirator if ventilation is inadequate or if dust/aerosols are generated. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced[2][3][4].

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid inhalation, and contact with eyes and skin[3].

  • Prevent the formation of dust and aerosols[3].

  • Use only in areas with appropriate exhaust ventilation[3].

  • Wash hands thoroughly after handling and before breaks[1][4].

  • Keep away from ignition sources and take precautionary measures against static discharge[1].

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area[3].

  • Protect from direct sunlight[3].

  • Recommended storage temperatures for the powder form are -20°C for up to 3 years and 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month[].

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention[3].
Skin Contact Remove contaminated clothing and rinse the skin thoroughly with large amounts of water. Consult a physician[3].
Eye Contact Immediately flush the eyes with large amounts of water, separating the eyelids to ensure adequate flushing. Remove contact lenses if present. Seek prompt medical attention[3].
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately[3].

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and ensure safety.

Spill Response: In the case of a spill, it is important to prevent further leakage and keep the product away from drains and water courses[3][4]. For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders. For solid spills, avoid dust formation. Decontaminate surfaces and equipment by scrubbing with alcohol[2][3][4].

Below is a workflow for handling a chemical spill of this compound.

G cluster_0 Chemical Spill Response Workflow for this compound A Spill Occurs B Evacuate Immediate Area A->B Immediate Action C Alert Others & Cordon Off Area B->C D Don Appropriate PPE C->D Preparation E Contain the Spill D->E F Absorb Liquid / Gently Sweep Solid E->F Action G Collect Waste in a Labeled Container F->G H Decontaminate the Area G->H I Dispose of Waste According to Regulations H->I Final Steps J Report the Incident I->J

Caption: Workflow for a chemical spill of this compound.

Disposal: All waste, including contaminated materials, must be disposed of in accordance with prevailing country, federal, state, and local regulations[3]. Do not allow the product to enter sewers or surface and ground water[1]. Uncleaned packaging should also be disposed of according to official regulations[1].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.